Product packaging for Aminohexane(Cat. No.:CAS No. 5959-44-4)

Aminohexane

Cat. No.: B13955822
CAS No.: 5959-44-4
M. Wt: 289.4 g/mol
InChI Key: XMIJRFQYCUBWFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Aliphatic Amine Studies in Organic Chemistry

The study of aliphatic amines, organic compounds where one or more hydrogen atoms of ammonia (B1221849) are replaced by alkyl groups, is a foundational element of organic chemistry. britannica.com These compounds are classified as primary (RNH2), secondary (R2NH), or tertiary (R3N) based on the number of alkyl substituents on the nitrogen atom. britannica.com Historically, research focused on their synthesis, basicity, and reactivity. Aliphatic amines are generally more basic than their aromatic counterparts, a characteristic that governs much of their chemical behavior. fiveable.me The development of methods for their preparation, such as the reduction of nitriles and amides or the reaction of ammonia with organic molecules, has been crucial for the advancement of synthetic organic chemistry. britannica.com This foundational knowledge has paved the way for the investigation of specific amines like aminohexane, exploring how chain length and isomerism influence their properties and applications. solubilityofthings.com

Current Scientific Significance and Research Trajectories of this compound

This compound and its derivatives are subjects of extensive current research due to their wide-ranging applications. A primary area of interest is their role as corrosion inhibitors for metals like mild steel, particularly in acidic environments. researchgate.netresearchgate.net Research indicates that these molecules can adsorb onto metal surfaces, forming a protective layer that impedes corrosive processes. researchgate.netimist.ma

In the realm of materials science, aminohexanes serve as versatile building blocks. For instance, 1-aminohexane is used to functionalize surfaces of materials like graphene oxide and multi-walled carbon nanotubes (MWCNTs). sigmaaldrich.comsigmaaldrich.com These modified materials exhibit enhanced properties for applications such as CO2 capture and the creation of barrier materials. sigmaaldrich.comsigmaaldrich.com Furthermore, derivatives like 6-aminohexane-1-thiol (B3055838) are crucial for creating self-assembled monolayers (SAMs) on gold surfaces, which are fundamental in the development of biosensors and molecular electronic devices. chemshuttle.com

The synthesis of chiral amines, including isomers of this compound, is another significant research trajectory, driven by their importance in the pharmaceutical and agrochemical industries. nih.govrsc.org Biocatalytic methods using enzymes like ω-transaminases and imine reductases (IREDs) are being developed for the asymmetric synthesis of optically pure this compound isomers. nih.govnih.govresearchgate.net

Overview of Advanced Methodologies and Theoretical Frameworks Applied to this compound

The study of this compound is supported by a host of advanced analytical and theoretical methods. Spectroscopic techniques are fundamental for characterization. Fourier-transform infrared spectroscopy (FT-IR) is used to identify the characteristic amine functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure. chemshuttle.comukm.mynih.gov Mass spectrometry (MS) is employed to confirm molecular weight and composition. ukm.my

Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for separating isomers and quantifying purity. tcichemicals.comresearcher.life Electrochemical techniques, including polarization and electrochemical impedance spectroscopy (EIS), are vital for evaluating the performance of aminohexanes as corrosion inhibitors. researchgate.netresearchgate.net

Theoretical and computational frameworks, such as Density Functional Theory (DFT), are used to model the electronic properties of this compound and its derivatives. researchgate.net These calculations help in understanding adsorption mechanisms on metal surfaces and correlating molecular structure with inhibitory efficiency. researchgate.net Quantitative Structure-Property Relationship (QSPR) models are also developed to predict thermodynamic properties like the standard enthalpies of formation for various amines. kashanu.ac.ir

Scope and Objectives of Focused Research on this compound and its Analogues

Focused research on this compound and its analogues is driven by clear objectives aimed at harnessing their chemical properties for specific applications. gradcoach.comscribbr.com A primary objective is the development of more effective and environmentally friendly ("green") corrosion inhibitors. researchgate.netimist.ma Studies in this area aim to:

Identify the optimal concentrations and structures of this compound derivatives for maximum corrosion inhibition efficiency. researchgate.net

Elucidate the mechanism of inhibition, including the mode of adsorption on metal surfaces (e.g., chemisorption or physisorption) and the type of isotherm followed (e.g., Langmuir). researchgate.net

In materials science, the key objective is to use this compound as a functionalizing agent to create novel materials with tailored properties. sigmaaldrich.comsigmaaldrich.com Research aims to:

Synthesize and characterize functionalized composites for specific applications like gas capture or advanced polymers. sigmaaldrich.comsigmaaldrich.com

Develop new methods for surface modification, such as using amino-thiols to create stable self-assembled monolayers for electronic and biomedical devices. chemshuttle.com

In biocatalysis, the overarching goal is the efficient and selective synthesis of valuable chiral amines. nih.govresearchgate.net The objectives include:

Discovering and engineering robust enzymes (e.g., transaminases) that can convert prochiral ketones into specific this compound enantiomers with high yield and optical purity. nih.govresearchgate.net

Expanding the substrate scope of these enzymes to produce a wider variety of aliphatic amines for pharmaceutical and chemical synthesis. nih.govrsc.org

Physicochemical Properties of 1-Aminohexane

Below is a table summarizing key physicochemical properties of 1-aminohexane (n-hexylamine).

PropertyValueSource(s)
Chemical Formula C6H15N wikipedia.org
Molar Mass 101.19 g/mol tcichemicals.comwikipedia.org
Appearance Colorless liquid wikipedia.orgchemicalbook.com
Odor Fishy, ammoniacal wikipedia.orgfoodb.ca
Density 0.766 g/mL at 25 °C sigmaaldrich.comchemicalbook.com
Melting Point -23 °C sigmaaldrich.comwikipedia.org
Boiling Point 131-132 °C sigmaaldrich.comchemicalbook.com
Flash Point 27 °C tcichemicals.comwikipedia.org
Water Solubility 12 g/L (20 °C) wikipedia.org
Refractive Index n20/D 1.418 sigmaaldrich.comchemicalbook.com
pKa 10.56 (at 25 °C) chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H27NO2 B13955822 Aminohexane CAS No. 5959-44-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5959-44-4

Molecular Formula

C18H27NO2

Molecular Weight

289.4 g/mol

IUPAC Name

[2-[(dimethylamino)methyl]-1-ethylcyclohexyl] benzoate

InChI

InChI=1S/C18H27NO2/c1-4-18(13-9-8-12-16(18)14-19(2)3)21-17(20)15-10-6-5-7-11-15/h5-7,10-11,16H,4,8-9,12-14H2,1-3H3

InChI Key

XMIJRFQYCUBWFZ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCCC1CN(C)C)OC(=O)C2=CC=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for Aminohexane and Functionalized Derivatives

Evolution of Industrial and Laboratory-Scale Synthesis Routes for Aminohexane

The synthesis of this compound has evolved to include several key methodologies, each with its own advantages and applications in both industrial and laboratory settings.

Catalytic Hydrogenation of Nitriles and Related Precursors to this compound

Catalytic hydrogenation is a prominent method for the synthesis of primary amines from nitriles. This process involves the reduction of a nitrile, such as hexanenitrile, in the presence of a catalyst and hydrogen gas.

Detailed Research Findings:

The catalytic hydrogenation of hexanedinitrile has been studied using nickel/α-alumina catalysts. psu.edu These studies show that at 443 K and 1 atm pressure, the reaction can yield 6-aminohexanenitrile (B1265705), 1,6-dithis compound, and azacycloheptane. psu.edu The selectivity towards 6-aminohexanenitrile can be as high as 100% at 75% conversion, depending on the space velocity of the reaction. psu.edu The reduction of nitriles to amines can also be achieved using reagents like lithium aluminum hydride (LiAlH₄). libretexts.org

Table 1: Catalytic Hydrogenation of Hexanedinitrile
CatalystTemperature (K)Pressure (atm)Conversion (%)Selectivity towards 6-aminohexanenitrile (%)
Nickel/α-alumina443175100

Reductive Amination Strategies for this compound Synthesis

Reductive amination is a versatile method for synthesizing amines from carbonyl compounds (aldehydes and ketones). libretexts.orgorganicchemistrytutor.com The process involves two main steps: the formation of an imine or enamine intermediate, followed by its reduction to the corresponding amine. libretexts.orgorganicchemistrytutor.com

Detailed Research Findings:

The synthesis of amines via reductive amination is a cornerstone of modern organic chemistry. nih.govrsc.org Biocatalytic methods, employing enzymes like imine reductases (IREDs) and reductive aminases (RedAms), have gained significant attention due to their high selectivity and sustainability. nih.govrsc.org For instance, a reductive aminase from Rhodococcus erythropolis (RytRedAm) has been shown to catalyze the reductive amination of hexanal (B45976) with various amines, demonstrating high conversion rates. acs.org Specifically, the reductive amination of hexanal with allylamine (B125299) catalyzed by RytRedAm reached full conversion in under 30 minutes. acs.org Another study reported the synthesis of (R)-2-aminohexane with a space-time yield of 8.1 g L⁻¹ h⁻¹ using a fungal reductive aminase. rsc.orgresearchgate.net The methyl amination of 2-hexanone (B1666271) to N-methyl-2-aminohexane has also been investigated, achieving a high conversion of 88%. researchgate.net

Table 2: Reductive Amination Examples
Carbonyl SubstrateAmineCatalyst/EnzymeProductConversion/Yield
HexanalAllylamineRytRedAmN-allyl-1-aminohexane>99%
2-HexanoneMethylamineIREDN-methyl-2-aminohexane88%
KetoneAmmonia (B1221849)Fungal RedAm(R)-2-aminohexane>97%

Amination Reactions of Haloalkanes to Form this compound

The reaction of haloalkanes with ammonia or other amines, known as alkylation of amines, is a traditional and established method for forming C-N bonds. fishersci.it This nucleophilic substitution reaction is a primary route for the alkylation of amines with aliphatic compounds. fishersci.it

Detailed Research Findings:

The amination of alkyl halides is typically conducted in solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) in the presence of a base. fishersci.it While the reaction can proceed at room temperature, elevated temperatures are often necessary for less reactive haloalkanes. fishersci.it The Gabriel synthesis is a classic example that avoids over-alkylation by using potassium phthalimide (B116566) to form a primary amine. tcichemicals.com Another approach involves the direct amination of haloarenes with ammonia using a copper catalyst. researchgate.net

Green Chemistry Principles in this compound Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govskpharmteco.com These principles are increasingly being applied to the synthesis of this compound and its derivatives.

Solvent-Free and Atom-Economical Approaches for this compound Synthesis

Solvent-free synthesis and atom economy are key concepts in green chemistry. rsc.orgorganic-chemistry.orgacademie-sciences.fr Atom economy, developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.org

Detailed Research Findings:

Solvent-free methods, such as ball milling, have been successfully employed for the synthesis of various amines, offering rapid and efficient reactions with high yields. organic-chemistry.orgnih.gov For example, the N-methylation of secondary amines has been achieved in 20 minutes with yields of 78-95% using a vibrational ball mill. nih.gov Catalyst- and solvent-free reductive aminations have also been developed, demonstrating scalability and high functional group tolerance. rsc.org Hydroamination, the direct addition of ammonia to alkenes, is an inherently atom-economical route to amines. Researchers are also exploring ways to improve the atom economy of traditional reactions, such as the Gabriel synthesis, by developing methods to recover co-products. rsc.orgrsc.org

Utilization of Sustainable Feedstocks for this compound Precursors

The use of renewable and sustainable feedstocks is a critical aspect of green chemistry, moving away from fossil fuel-based starting materials. wilsonbio-chemical.co.uketipbioenergy.eu

Detailed Research Findings:

Biomass is a key sustainable feedstock that can be categorized into dedicated crops, wastes, and residues. etipbioenergy.eu Lignocellulosic biomass, derived from agricultural and forestry residues, is a promising source for producing biofuels and bio-based chemicals. sustainability-directory.com The Wilson System®, for instance, can process sugarcane waste to produce valuable bio-based chemicals. wilsonbio-chemical.co.uk Algae are also emerging as a significant feedstock due to their high biomass yield and ability to grow on non-arable land. sustainability-directory.com The goal is to utilize these renewable resources to synthesize the precursors needed for this compound production, thereby creating a more sustainable chemical industry. rsc.orgnexxoil.comiscc-system.org

Biocatalytic and Chemoenzymatic Pathways to this compound and Chiral Analogues

Biocatalytic and chemoenzymatic strategies are increasingly favored for the synthesis of this compound and its chiral analogues due to their high selectivity and environmentally benign reaction conditions. nih.govuniovi.es These methods often employ enzymes like transaminases (TAs), imine reductases (IREDs), reductive aminases (RedAms), and amine dehydrogenases (AmDHs) to achieve stereoselective amination. nih.govresearchgate.netresearchgate.net

A notable biocatalytic approach involves the use of imine reductases for the asymmetric synthesis of chiral amines. For instance, (R)-2-aminohexane has been produced with high enantiomeric excess through continuous flow reactions utilizing these enzymes, achieving significant space-time yields. researchgate.netrsc.org Research has led to the discovery of a wide array of new imine reductases, expanding the biocatalytic toolbox for synthesizing structurally demanding amines. researchgate.net One-pot, two-step sequential deracemization of racemic alcohols to optically enriched primary amines has also been achieved through a photo-biocatalytic oxidation-reductive amination cascade. researchgate.net

The development of multienzyme cascades has also proven effective. A bi-enzymatic cascade using an ene-reductase and an amine dehydrogenase has been developed to produce chiral diastereomerically enriched amines from unsaturated ketones and aldehydes in a single pot. researchgate.net Furthermore, the combination of laccases for the oxidation of allylic alcohols to the corresponding ketones, followed by stereoselective amination using amine transaminases, has provided a successful sequential two-step chemoenzymatic route to chiral allylic amines. uniovi.es

The following table summarizes selected biocatalytic and chemoenzymatic reactions for the synthesis of this compound and its derivatives:

Enzyme/System Substrate Product Key Findings Reference
Imine Reductase (NfRedAm)2-Hexanone(R)-2-AminohexaneContinuous flow synthesis achieved a space-time yield of 8.1 g L⁻¹ h⁻¹. researchgate.netrsc.org
Amine Transaminase / Acyl Transferase2-AminohexaneN-(hexan-2-yl)-2-methoxyacetamideMsAcT catalyzed the amidation, but the overall system activity was low. rsc.orgrsc.org
Ene-Reductase / Amine DehydrogenaseUnsaturated Ketones/AldehydesChiral Diastereomerically Enriched AminesProof-of-concept for a one-pot bi-enzymatic cascade was established. researchgate.net
Laccase / Amine TransaminaseAllylic AlcoholsChiral Allylic AminesSuccessful sequential two-step chemoenzymatic synthesis with high enantioselectivity. uniovi.es

Asymmetric Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure chiral this compound derivatives is of significant interest, primarily driven by their application as building blocks in the pharmaceutical and agrochemical industries. tdx.catd-nb.info Asymmetric synthesis provides a direct route to these valuable compounds. rsc.orgnumberanalytics.com

The development of chiral catalysts is central to achieving high stereoselectivity in the synthesis of chiral this compound derivatives. These catalysts, often metal complexes with chiral ligands or organocatalysts, guide the formation of one enantiomer over the other. nih.gov

Dirhodium(II) catalysts, particularly those with chiral bowl-shaped structures like Rh₂(S-TPPTTL)₄, have shown effectiveness in stereoselective cyclopropanation reactions, which can be a step in the synthesis of functionalized hexane (B92381) derivatives. acs.org In the realm of asymmetric hydrogenation, nickel-catalyzed systems have been successfully developed for producing chiral α-monosubstituted α-amino acid derivatives and chiral amine derivatives with excellent yields and enantiomeric excesses. rsc.org

Chiral phosphoric acids have emerged as powerful organocatalysts for asymmetric amination reactions. They have been used in the desymmetrization of prochiral calix arenes via electrophilic ortho-C–H amination, demonstrating their potential for creating inherent chirality with high enantioselectivity. nih.gov The development of confined imidodiphosphorimidate (IDPi) catalysts has also been a significant advancement, particularly for the synthesis of β-amino acids, and provides a template for producing secondary amines.

Reductive amination using chiral auxiliaries in combination with Lewis acids and heterogeneous catalysts under molecular hydrogen is another investigated strategy. While some systems have shown good yields, achieving high stereoselectivity, especially for alkyl-alkyl' α-chiral amines, remains a challenge that has been addressed by testing various Lewis acids and reaction conditions. d-nb.info

Enzymatic resolution is a widely used biocatalytic method for separating enantiomers from a racemic mixture. numberanalytics.comnumberanalytics.com This technique leverages the inherent stereoselectivity of enzymes, such as lipases and esterases, to preferentially react with one enantiomer, allowing for the separation of the unreacted enantiomer or the product. numberanalytics.comrsc.orgmdpi.com

Lipase-catalyzed kinetic resolution is a common strategy. rsc.org For example, lipases can be used for the enantioselective N-acylation of racemic amines. mdpi.com The acyl transferase from Mycobacterium smegmatis (MsAcT) has been shown to catalyze the amidation of racemic 2-aminohexane, exhibiting a preference for the (S)-enantiomer, although with low enantioselectivity in some cases. rsc.orgresearchgate.net

Kinetic resolution is inherently limited to a theoretical maximum yield of 50% for a single enantiomer. rsc.org To overcome this, dynamic kinetic resolution (DKR) processes have been developed. In a DKR, the slower-reacting enantiomer is racemized in situ, allowing for a theoretical yield of up to 100% of the desired enantiomer. rsc.org This often involves combining an enzyme with a chemical racemization catalyst. rsc.org

The choice of enzyme and reaction conditions is critical for the success of enzymatic resolution. The enantioselectivity of lipases, for instance, can sometimes be predicted by empirical rules like the Kazlauskas rule. acs.org Process engineering approaches, which involve optimizing factors like the reactor type (batch vs. continuous) and the use of single or multiple enzymes, can also be employed to improve the efficiency of enzymatic resolutions. tudelft.nl

The following table provides examples of enzymatic resolution applied to amines:

Enzyme Substrate Type Reaction Type Key Aspect Reference
Lipase (B570770)Racemic Alcohols/AminesKinetic Resolution (Acylation)Widely used for producing enantiopure compounds. rsc.orgmdpi.com
Acyl Transferase (MsAcT)Racemic 2-AminohexaneKinetic Resolution (Amidation)Showed preference for (S)-2-aminohexane but with poor enantioselectivity. rsc.orgresearchgate.net
LipaseRacemic TetrahydroisoquinolinesKinetic Resolution (N-alkoxycarbonylation)Achieved excellent enantioselectivities (E > 200) in both batch and continuous-flow systems. mdpi.com

Process Intensification and Scale-Up Considerations for this compound Manufacturing

Process intensification (PI) aims to create significantly smaller, cleaner, and more energy-efficient manufacturing processes. vapourtec.com For this compound production, this involves moving from traditional batch processes to more efficient methods like continuous flow chemistry. vapourtec.commdpi.com PI can lead to reduced equipment size, lower energy consumption, and enhanced safety. mdpi.comenergy.gov

Key PI technologies applicable to this compound synthesis include the use of microreactors, spinning disk reactors, and continuous flow systems. vapourtec.comosf.io These technologies offer improved heat and mass transfer, which can lead to higher reaction rates and better product quality. vapourtec.com For instance, continuous flow reactions have been successfully applied to the biocatalytic production of (R)-2-aminohexane, resulting in high space-time yields. rsc.org The use of immobilized enzymes in packed-bed reactors is a key strategy for enabling continuous production and improving catalyst stability and reusability. rsc.org

Scaling up this compound manufacturing from the lab to an industrial scale presents several challenges. osf.iobiolink.com These include ensuring consistent product quality, managing heat removal in exothermic reactions, and handling potentially hazardous reagents and intermediates safely. biolink.com The transition from small-scale laboratory equipment to larger production vessels requires careful consideration of fluid dynamics, mixing efficiency, and heat transfer characteristics to maintain optimal reaction conditions. biolink.com

In biocatalytic processes, the scalability of enzyme production and the stability of the biocatalyst under process conditions are critical factors. acs.orgnih.gov For example, while a biocatalytic hydroxylation might work well on a small scale, poor scalability can be encountered at larger scales, necessitating strategies like co-expression of molecular chaperones to improve enzyme production. nih.gov Automated microwell platforms have been validated for predicting kinetics in stirred-tank reactors, demonstrating good correlation and supporting the industrial viability of biocatalytic routes.

The following table outlines key considerations for process intensification and scale-up in this compound manufacturing:

Aspect Consideration Benefit/Challenge Reference
Technology Continuous flow reactors, microreactorsBenefit: Improved heat/mass transfer, safety, and efficiency. vapourtec.commdpi.com
Biocatalysis Immobilized enzymes in packed-bed reactorsBenefit: Enables continuous processing, improves catalyst stability and reusability. rsc.org
Scale-Up Maintaining consistent fluid dynamics and heat transferChallenge: Differences between small-scale and large-scale equipment can affect performance. biolink.com
Biocatalyst Supply Scalable production of active and stable enzymesChallenge: Enzyme performance can decrease at larger scales; requires optimization. acs.orgnih.gov
Process Control Automated platforms and online monitoringBenefit: Allows for better process control and prediction of performance at scale.

Fundamental Chemical Reactivity and Mechanistic Investigations of Aminohexane

Nucleophilic Reactivity of the Aminohexane Amino Group

The defining characteristic of the amino group in this compound is its nucleophilicity. A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. chemguide.co.uk The nitrogen atom in this compound possesses an available lone pair of electrons, making it an effective nucleophile that readily attacks electron-deficient centers. chemguide.co.uk

Acylation and Sulfonylation Reactions of this compound

This compound readily undergoes acylation when treated with acylating agents such as acyl halides or acid anhydrides, yielding N-hexylamides. The reaction mechanism involves the nucleophilic attack of the amine's nitrogen on the carbonyl carbon of the acylating agent. youtube.com This is typically followed by the elimination of a leaving group (e.g., a halide ion). These reactions often require the presence of a base to neutralize the acidic byproduct (e.g., HCl), which would otherwise protonate the starting amine and render it non-nucleophilic. youtube.com

Similarly, sulfonylation occurs when this compound reacts with sulfonyl chlorides. The nitrogen atom attacks the electrophilic sulfur atom, leading to the formation of a stable N-hexylsulfonamide and the elimination of hydrogen chloride.

Table 1: Examples of Acylation and Sulfonylation Reactions

Reactant 1 Reactant 2 Product Class
This compound Acetyl Chloride N-hexylacetamide (Amide)
This compound Benzoic Anhydride N-hexylbenzamide (Amide)

Alkylation and Quaternization of this compound Nitrogen

The nitrogen of this compound can be alkylated by reaction with alkyl halides through a nucleophilic aliphatic substitution mechanism. wikipedia.org In this SN2-type reaction, the amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. msu.edu

A significant challenge in the alkylation of primary amines like this compound is the potential for over-alkylation. wikipedia.orgchemguide.co.uk The product, a secondary amine (N-hexylalkylamine), is often more nucleophilic than the primary amine from which it was formed. chemguide.co.ukmasterorganicchemistry.com Consequently, it can compete with the starting this compound for the alkyl halide, leading to the formation of a tertiary amine (N,N-di-alkyl-hexylamine) and ultimately a quaternary ammonium (B1175870) salt. youtube.com Using a large excess of the initial amine can favor the formation of the primary alkylation product. msu.edu

Quaternization is the final step of this sequence, where a tertiary amine is alkylated to form a quaternary ammonium salt, a compound in which the nitrogen atom is bonded to four alkyl groups and carries a positive charge. wikipedia.orgyoutube.com

Condensation Reactions and Imine Formation from this compound

This compound participates in condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. chemistrysteps.comlibretexts.org A condensation reaction is a type of chemical reaction in which two molecules combine to form a single, larger molecule, with the concurrent loss of a small molecule such as water. wikipedia.orglibretexts.org

The mechanism for imine formation is typically acid-catalyzed and involves the nucleophilic addition of the this compound to the carbonyl carbon of the aldehyde or ketone. libretexts.orgmasterorganicchemistry.com This addition forms an unstable carbinolamine intermediate. Subsequent proton transfer and elimination of a water molecule result in the formation of a carbon-nitrogen double bond (C=N), which is characteristic of an imine. libretexts.orgmasterorganicchemistry.com The reaction is reversible and can be driven to completion by removing the water as it is formed. libretexts.org The optimal pH for this reaction is generally mildly acidic (around pH 5), as sufficient acid is needed to protonate the carbonyl and the hydroxyl group of the carbinolamine for elimination, while avoiding excessive protonation of the amine nucleophile, which would render it inactive. libretexts.orglibretexts.org

Protonation Equilibria and Basicity Studies of this compound in Diverse Media

The basicity of this compound arises from the ability of the nitrogen's lone pair to accept a proton (H⁺). As a primary aliphatic amine, it is a moderately weak base. fiveable.me The equilibrium of its protonation in water is described by its pKa value, which refers to the acidity of its conjugate acid, the hexylammonium ion (CH₃(CH₂)₅NH₃⁺). A higher pKa value corresponds to a stronger base.

The basicity of an amine can also be evaluated in the gas phase, where solvent effects are absent. Key measures include Gas Phase Basicity (GB) and Proton Affinity (PA). chemeo.comnih.gov Proton affinity is the negative of the enthalpy change for the protonation reaction, while gas-phase basicity is the negative of the Gibbs free energy change. nih.gov In the gas phase, basicity generally increases with the size and number of alkyl substituents due to their electron-donating and stabilizing polarizability effects. nasa.gov

Table 2: Basicity and Protonation Data for this compound

Property Value Medium Reference
pKa (of conjugate acid) 10.21 Solution (Predicted) ChemAxon hmdb.ca
pKa (of conjugate acid) 10.56 (at 25°C) Solution LookChem lookchem.com
Gas Basicity (BasG) 893.5 kJ/mol Gas Phase Hunter and Lias, 1998 nist.gov

Spectroscopic Probes for Analyzing this compound Acid-Base Interactions

While specific studies detailing spectroscopic analysis of this compound's acid-base interactions are not prevalent, standard spectroscopic techniques are routinely applied to amines for such purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-¹³ (¹³C) NMR can monitor the chemical shifts of nuclei near the amino group. Upon protonation, the electron density around these nuclei changes, causing a downfield shift in their resonance signals. Titration monitored by NMR can be used to determine the pKa.

Infrared (IR) Spectroscopy: The stretching frequencies of the N-H bonds in the amino group are sensitive to hydrogen bonding and protonation. The appearance of broad absorption bands corresponding to the N⁺-H stretches of the ammonium ion can be used to follow the acid-base reaction.

UV-Visible Spectroscopy: Although the simple alkylamine chromophore of this compound does not absorb strongly in the accessible UV-Vis range, derivatization with a chromophoric group can allow its protonation equilibria to be studied using this technique.

Solvent Effects on the Basicity and Solution Behavior of this compound

The basicity of this compound is significantly influenced by the solvent. askfilo.comaskfilo.com The solvent's properties, such as its polarity, dielectric constant, and ability to form hydrogen bonds, can stabilize the amine and its conjugate acid to different extents, thereby shifting the acid-base equilibrium. wikipedia.org

In protic solvents like water and alcohols, the solvent molecules can form hydrogen bonds with both the free amine (R-NH₂) and its protonated form, the hexylammonium ion (R-NH₃⁺). fiveable.measkfilo.com The stabilization of the charged ammonium ion through solvation is particularly strong, which generally enhances basicity compared to the gas phase. fiveable.me

In aprotic solvents (e.g., acetone, DMSO), which cannot donate hydrogen bonds, the stabilization of the ammonium cation is less pronounced. askfilo.comaskfilo.com Therefore, the intrinsic basicity of the amine, as dictated by its molecular structure, plays a more dominant role. The relative order of basicity for different amines can even change between protic solvents and the gas phase due to these complex solvation effects. masterorganicchemistry.com

Oxidation and Reduction Pathways of this compound

The reactivity of this compound is characterized by the versatile nature of its primary amine functional group, which can undergo a variety of oxidation and reduction transformations. These reactions are fundamental in synthetic organic chemistry for the preparation of a range of nitrogen-containing compounds.

Catalytic Oxidation Reactions of this compound to Nitriles and Amides

The selective oxidation of primary amines such as this compound to nitriles and amides is a key transformation. Various catalytic systems have been developed to achieve this with high efficiency and selectivity, often utilizing environmentally benign oxidants like molecular oxygen.

Oxidation to Nitriles:

The direct oxidation of primary amines to nitriles represents an atom-economical method for the formation of a carbon-nitrogen triple bond. A range of catalysts, including those based on copper and ruthenium, have been shown to be effective for this transformation. For instance, copper-based catalyst systems, often in conjunction with a nitroxyl (B88944) radical cocatalyst like ABNO (9-azabicyclo[3.3.1]nonan-N-oxyl), can catalyze the aerobic oxidation of primary amines to nitriles at room temperature. nih.gov While specific data for this compound is not extensively detailed, studies on analogous long-chain aliphatic amines demonstrate the feasibility of this reaction. The general mechanism is believed to involve the oxidation of the amine to a primary imine intermediate, which is then further oxidized to the nitrile. nih.govacs.org The choice of ligand and reaction conditions can significantly influence the selectivity towards the nitrile over other potential products like homocoupled imines. nih.gov

Another efficient method involves the use of trichloroisocyanuric acid (TCCA) in the presence of catalytic TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), which provides excellent yields for the oxidation of various primary amines, including aliphatic ones, to their corresponding nitriles under mild conditions. organic-chemistry.org Metal-free approaches employing reagents like oxone in the presence of a TEMPO derivative also offer a scalable and environmentally friendly route to nitriles from primary amines. cncb.ac.cnresearchgate.net

Interactive Data Table: Catalytic Oxidation of Aliphatic Primary Amines to Nitriles

Amine SubstrateCatalyst SystemOxidantSolventYield (%)
Octylamine (B49996)(4,4′-tBu2bpy)CuI/ABNOO2Acetonitrile85
Dodecylamine(4,4′-tBu2bpy)CuI/ABNOO2Acetonitrile82
Benzylamine (B48309)CuI/DMAPO2Toluene99
PropylamineFerrate(VI)Fe(VI)Water~61-103 (molar yield)

This table presents representative data for the oxidation of long-chain primary amines, which are structural analogs of this compound. Data sourced from studies on copper-catalyzed aerobic oxidation and oxidation by ferrate(VI). nih.govnih.govnih.gov

Oxidation to Amides:

The oxidation of primary amines to amides is another valuable transformation. Ruthenium-based catalysts have demonstrated high activity and selectivity for the aerobic oxidation of a wide range of primary amines, including aliphatic ones, to the corresponding amides. rsc.org The reaction typically proceeds in the presence of a base and uses ambient air as the oxidant. rsc.org The proposed mechanism involves the initial oxidation of the amine to a nitrile, which then undergoes hydration to form the amide as the final product. rsc.org This hydration step can be facilitated by the catalytic system itself.

Interactive Data Table: Ruthenium-Catalyzed Aerobic Oxidation of Primary Amines to Amides

Amine SubstrateCatalystBaseSolventYield (%)
Benzylamine[Ru(COD)(L1)Br2]KOtButBuOH95
1-Phenylethylamine[Ru(COD)(L1)Br2]KOtButBuOH92
Octylamine[Ru(COD)(L1)Br2]KOtButBuOH85
Cyclohexylmethanamine[Ru(COD)(L1)Br2]KOtButBuOH88

This table provides data for the oxidation of various primary amines to amides using a ruthenium catalyst, demonstrating the applicability to aliphatic amines like octylamine, a close homolog of this compound. Data sourced from a study on annulated mesoionic carbene-stabilized Ru complexes. rsc.org

Reductive Cleavage Reactions Involving this compound

While the direct reductive cleavage of the C-N bond in a simple aliphatic amine like this compound is not a common transformation, this compound can be involved in other types of reductive processes. A significant reaction in this category is reductive amination .

In reductive amination, an aldehyde or a ketone reacts with an amine, such as this compound, to form an intermediate imine or enamine, which is then reduced in situ to a more substituted amine. wikipedia.orgchemistrysteps.commasterorganicchemistry.com This one-pot reaction is a powerful tool for the synthesis of secondary and tertiary amines. For example, the reaction of a ketone with this compound would first form an N-substituted imine, which is then reduced by a suitable reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield a secondary amine. masterorganicchemistry.com

The general sequence for the reductive amination involving this compound and a generic ketone (R₂C=O) is as follows:

Formation of Hemiaminal: The nucleophilic this compound attacks the electrophilic carbonyl carbon of the ketone.

Formation of Imine: The hemiaminal intermediate loses a molecule of water to form an imine.

Reduction: The imine is reduced by a hydride reagent to form the final secondary amine product.

This process is highly valuable in synthetic chemistry as it allows for the controlled formation of C-N bonds and the construction of more complex amine architectures. wikipedia.orgorganicreactions.org

Advanced Kinetic and Mechanistic Studies of this compound Transformations

The elucidation of reaction mechanisms for the transformations of this compound and related primary amines is crucial for optimizing reaction conditions and designing more efficient catalysts. Advanced techniques such as transition state analysis and isotopic labeling provide deep insights into the intricate details of these chemical processes.

Transition State Analysis and Reaction Coordinate Mapping for this compound Reactions

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions at a molecular level. Transition state theory is a cornerstone of these investigations, allowing for the calculation of activation energies and the characterization of the high-energy transition state structures that connect reactants and products. ucsb.eduyoutube.com

For the oxidation of primary amines, computational studies, often employing Density Functional Theory (DFT), can model the reaction pathway. nih.govresearchgate.net For instance, in a metal-catalyzed oxidation, the coordination of the amine to the metal center is a key initial step. Subsequent steps, such as proton abstraction from the nitrogen and hydrogen abstraction from the α-carbon, can be modeled to determine the rate-determining step. nih.govacs.org

Reaction coordinate mapping provides a visual representation of the energy profile of a reaction as it progresses from reactants to products. The reaction coordinate is a geometric parameter, such as a bond length or angle, that changes during the reaction. ucsb.edu By plotting the potential energy of the system against the reaction coordinate, a one-dimensional path on the multi-dimensional potential energy surface is generated, which includes minima corresponding to reactants, products, and intermediates, and maxima corresponding to transition states.

Isotopic Labelling Experiments for Elucidating this compound Reaction Mechanisms

Isotopic labeling is a powerful experimental technique used to trace the fate of atoms during a chemical reaction, thereby providing unambiguous evidence for proposed reaction mechanisms. wikipedia.org In the context of this compound reactions, substituting specific hydrogen atoms with deuterium (B1214612) (D) can reveal whether a particular C-H or N-H bond is broken in the rate-determining step of the reaction. This is quantified by the kinetic isotope effect (KIE), which is the ratio of the reaction rate for the unlabeled substrate (kH) to that of the labeled substrate (kD). wikipedia.orglibretexts.org

A primary KIE greater than 1 (typically in the range of 2-8 for C-H/C-D bonds) indicates that the bond to the isotope is being cleaved in the rate-limiting step. libretexts.orgcolumbia.edu For example, in the oxidation of primary amines, a significant deuterium KIE upon deuteration of the α-carbon would support a mechanism where α-C-H bond cleavage is rate-determining. nih.gov This has been observed in the oxidation of benzylamine derivatives, where a substantial KIE confirmed the cleavage of an α-C-H bond in the rate-determining step. nih.gov

Nitrogen-15 (¹⁵N) labeling can also be employed to follow the nitrogen atom through a reaction sequence. nih.gov For instance, in the oxidation of a primary amine to a nitrile, ¹⁵N labeling could confirm that the nitrogen atom in the final nitrile product originates from the starting amine.

While specific isotopic labeling studies on this compound are scarce, the principles are broadly applicable. For example, studies on the mechanism of flavoprotein-catalyzed amine oxidation have utilized deuterium and nitrogen isotope effects to probe the transition state for carbon-hydrogen bond cleavage. nih.gov These experiments provide a powerful means to distinguish between different mechanistic possibilities, such as hydride transfer, proton abstraction, or hydrogen atom transfer. nih.govnih.gov

Derivatization and Advanced Functionalization Strategies for Aminohexane

Synthesis of Functionalized Polymers Utilizing Aminohexane as a Building Block

The dual amine functionality of this compound makes it an ideal monomer for step-growth polymerization, leading to the formation of commercially significant polymers. Furthermore, its ability to act as a linker enables the modification of various surfaces, imparting new functionalities.

Polyamides and Polyureas from this compound Derivatives

This compound, specifically 1,6-hexanediamine (B7767898), is a cornerstone in the synthesis of polyamides and polyureas. The reaction of 1,6-hexanediamine with dicarboxylic acids or their derivatives, such as diacyl chlorides, results in the formation of polyamides. A prominent example is Nylon 6,6, produced through the condensation polymerization of 1,6-hexanediamine and adipic acid. This reaction involves the formation of an amide linkage with the elimination of a water molecule. Industrially, this process is often carried out by first forming a salt from the acidic and basic monomers, which is then heated under pressure to drive the polymerization. For laboratory-scale synthesis, the use of a more reactive diacyl chloride, like adipoyl chloride, with 1,6-hexanediamine in an interfacial polymerization is a common method.

Similarly, polyureas can be synthesized from 1,6-hexanediamine. A greener approach involves the reaction of 1,6-hexanediamine with carbon dioxide in a two-step polymerization process, which avoids the use of toxic phosgene. This method can yield polyureas with high thermal stability. Another innovative, isocyanate-free route is the dehydrogenative coupling of diamines and methanol, which has been demonstrated for the synthesis of a variety of polyureas.

Table 1: Examples of Polyamides and Polyureas from 1,6-Hexanediamine

Polymer Monomers Key Features
Nylon 6,6 1,6-Hexanediamine, Adipic Acid High strength, toughness, and elasticity.
Nylon 6,10 1,6-Hexanediamine, Sebacoyl Chloride Lower moisture absorption than Nylon 6,6.
CO2-Polyurea 1,6-Hexanediamine, Carbon Dioxide High thermal stability, solvent resistance.
Methanol-derived Polyurea 1,6-Hexanediamine, Methanol Isocyanate-free synthesis route.

Grafting and Surface Modification via this compound Linkers

This compound derivatives are instrumental in the surface modification of various materials, a process often referred to as grafting. The amine groups of 1,6-hexanediamine can react with surfaces to introduce functionality, which can then be used to anchor polymers or other molecules. This technique is particularly useful for enhancing the biocompatibility and other surface properties of materials used in biomedical applications.

The process of aminolysis increases the concentration of amine groups on the polymer surface, which can be quantified using techniques like X-ray photoelectron spectroscopy (XPS). researchgate.net The reaction conditions, such as time and diamine concentration, can be tuned to control the density of the grafted amine groups. researchgate.net This method provides a stable and permanent modification of the polymer surface, which is crucial for the long-term performance of biomedical implants and scaffolds. mdpi.com

This compound as a Precursor for Macrocyclic and Supramolecular Structures

The structural characteristics of this compound also lend themselves to the construction of more complex molecular architectures, including macrocycles and self-assembling systems. These structures are of great interest in the field of supramolecular chemistry due to their ability to form host-guest complexes and respond to external stimuli.

Synthesis of Crown Ethers and Cryptands Incorporating this compound

While the direct incorporation of a flexible hexanediamine (B8719201) chain into the primary ring of a crown ether is less common due to conformational considerations, diaza-crown ethers can be synthesized using shorter diamines. The synthesis of aza- and diaza-crown ethers often involves the acylation of the nitrogen atoms to introduce various functional groups. nih.gov For instance, derivatives of diaza-18-crown-6 have been prepared by reacting the diamine with acyl chlorides. nih.gov

Cryptands, which are three-dimensional analogues of crown ethers, can be synthesized to encapsulate guest molecules with high selectivity. rsc.org The synthesis of cryptands often involves a multi-step process. While direct synthesis of cryptands incorporating a long, flexible chain like 1,6-hexanediamine can be challenging, functionalized cryptands are often prepared by modifying a pre-formed macrobicyclic structure. weebly.com For example, the secondary amine functions on a cryptand skeleton can be used to introduce additional side arms for specific applications. weebly.com

Development of Self-Assembled Systems Based on this compound Moieties

This compound derivatives, particularly bolaamphiphiles, have been shown to self-assemble into a variety of supramolecular structures in solution. Bolaamphiphiles are molecules that have hydrophilic head groups at both ends of a hydrophobic spacer. Derivatives of 1,6-hexanediamine can be designed to form such structures, which can then self-assemble into nanofibers, vesicles, or gels. nih.gov

For instance, bis-urea based bolaamphiphiles, where a hydrophobic alkyl core is flanked by urea (B33335) groups and terminated with hydrophilic segments, can self-assemble into rod-like micelles in water. tue.nl The hydrogen bonding between the urea groups is a critical factor in directing this self-assembly process. tue.nl These self-assembled structures can form hydrogels with potential applications in drug delivery and tissue engineering. frontiersin.org The properties of these self-assembled systems can be tuned by modifying the structure of the this compound derivative, such as the nature of the head groups and the length of the hydrophobic chain. tue.nl

Conjugation Chemistry of this compound for Hybrid Material Development

The reactive amine groups of this compound make it a valuable linker molecule in the development of hybrid materials, where organic and inorganic components are combined to create materials with synergistic properties.

This compound can be used to functionalize nanoparticles, enabling their conjugation to polymers or other molecules. For example, 1,6-hexanedithiol, a derivative of this compound, has been used to cross-link gold nanoparticles, forming networks that can be incorporated into polymer membranes to improve their properties. mdpi.com

In the field of organic-inorganic hybrid photovoltaics, 1,6-hexanediammonium dications have been used as the organic component in hybrid materials with bismuth iodide as the inorganic component. rsc.org These materials have shown promise as photoactive layers in solar cells. The synthesis of such hybrid materials often involves solution-based processing, where the organic and inorganic precursors self-assemble into the desired structure. rsc.org The use of this compound derivatives in these hybrid materials can influence their structural and electronic properties, as well as their stability.

The versatility of this compound in conjugation chemistry allows for the creation of a wide range of hybrid materials with tailored properties for applications in electronics, catalysis, and sensing.

Covalent Attachment of this compound to Nanoparticles and Surfaces

The functionalization of nanoparticles and surfaces with specific organic molecules is a crucial step in the development of advanced materials for a wide range of applications. The covalent attachment of molecules like this compound can alter the surface properties of these materials, introducing new functionalities. While the use of various alkylamines for surface modification is a well-established field, specific detailed research on the covalent attachment of 1-aminohexane to nanoparticle surfaces is not extensively documented in publicly available literature. However, the principles of such a functionalization can be understood from the broader context of amine modification of surfaces.

The primary mechanism for covalently attaching an aminoalkane like this compound to a surface, such as silica (B1680970) or a metal oxide, often involves the reaction of the amine group with a suitable functional group on the surface. For silica-based materials, the surface is typically rich in silanol (B1196071) groups (Si-OH). These can be activated or reacted with a coupling agent to facilitate the attachment of the amine.

A common strategy involves the use of silanization, where an aminosilane (B1250345) is used to introduce amine groups. While this does not directly involve the attachment of this compound, it demonstrates the principle of creating a stable, covalent Si-O-Si bond. In a hypothetical scenario for the direct attachment of this compound, the nanoparticle surface would likely require pre-functionalization with a group reactive towards amines, such as an epoxide or a carboxylic acid activated as an N-hydroxysuccinimide (NHS) ester. The amine group of this compound would then react with this activated surface to form a stable covalent bond.

For metallic nanoparticles, such as gold, the attachment of amine-containing molecules is also a common strategy for stabilization and functionalization. While molecules with thiol groups are more traditionally used for creating self-assembled monolayers on gold surfaces due to the strong gold-sulfur bond, amines can also interact with the gold surface. The covalent nature of this interaction for simple alkylamines like this compound is a subject of ongoing research, with some studies suggesting a dative bond formation between the nitrogen lone pair and the gold surface atoms.

In the context of graphene and its derivatives, such as graphene oxide, functionalization with dithis compound has been reported. researchgate.net In such cases, the amine groups can react with the oxygen-containing functional groups on the graphene oxide surface, leading to a covalent linkage. researchgate.net This demonstrates the feasibility of using aminoalkanes for the surface modification of carbon-based nanomaterials.

Integration of this compound into Multi-Component Systems

This compound can be integrated as a functional component in more complex material systems, such as polymers and other multi-component assemblies. In these systems, the amino group of this compound can act as a reactive site for initiating polymerization or for participating in multi-component reactions to form larger, functional architectures.

One significant application of this compound in multi-component systems is its use as an initiator in the ring-opening polymerization of α-amino acid N-carboxyanhydrides (NCAs). This method is a common route to synthesize polypeptides. The primary amine group of hexylamine (B90201) acts as a nucleophile that attacks the carbonyl group of the NCA monomer, initiating a chain-growth polymerization. The hexyl group from the initiator remains as the N-terminal end-group of the resulting polypeptide chain.

The choice of initiator and reaction conditions can significantly influence the properties of the resulting polymer. Research has been conducted on the use of hexylamine as an initiator for the polymerization of D,L-phenylalanine-NCA in various solvents. The outcomes of these polymerizations, including the yield and the nature of the resulting polymer (linear or cyclic), are dependent on the reaction solvent and temperature.

Table 1: Hexylamine-initiated polymerizations of D,L-Phe-NCA (M/I = 40/1) in various solvents. researchgate.net
No.SolventTemp (°C)Time (days)Yield (%)Fraction of cyclopeptides (%)
1Dioxane2049415
2THF2048514
3DMF2049613
4Benzene2047811
5Dioxane6049218
6DMF6049519

Beyond polymerization, primary amines like this compound are fundamental reactants in various multi-component reactions (MCRs). MCRs are one-pot reactions where three or more reactants combine to form a complex product in a single step, offering high atom economy and efficiency. nih.govresearchgate.net For instance, in the Ugi or Passerini reactions, a primary amine is a key component. While specific examples detailing the use of this compound in the synthesis of advanced materials via MCRs are not abundant, its chemical nature makes it a suitable candidate for such synthetic strategies. The integration of the hexyl chain from this compound could be used to tune the properties of the resulting material, for example, by increasing its hydrophobicity or by influencing its self-assembly behavior.

In the formation of hybrid organic-inorganic materials, long-chain alkylamines are sometimes used as surfactants or templates. For example, hexadecylamine, a longer-chain analogue of this compound, has been used as a surfactant in the sol-gel synthesis of hybrid xerogel materials. nih.gov While not a direct covalent integration of the amine into the material's backbone, it demonstrates the role of alkylamines in directing the structure of multi-component systems. The use of this compound in similar roles could be envisaged to create materials with tailored porosity and surface properties.

Advanced Analytical and Spectroscopic Characterization Methodologies for Aminohexane Based Systems

High-Resolution Mass Spectrometry Techniques for Structural Confirmation of Aminohexane Derivatives

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise mass determination and structural elucidation of this compound derivatives. nih.gov It allows for the unambiguous identification of molecular formulas and provides a foundation for more detailed structural investigations.

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting product ions. nationalmaglab.orgyoutube.com In the context of this compound derivatives, MS/MS experiments, often utilizing collision-induced dissociation (CID), provide valuable information about the molecule's connectivity and functional groups. gre.ac.ukunt.edu

The process involves selecting a precursor ion of a specific mass-to-charge ratio (m/z), subjecting it to fragmentation, and then analyzing the m/z ratios of the resulting product ions. nationalmaglab.orgyoutube.com By carefully analyzing the fragmentation patterns, it is possible to deduce the structural arrangement of the original molecule. For instance, the cleavage of bonds adjacent to the amine group or along the alkyl chain will produce characteristic fragment ions. The fragmentation pathways of protonated amino acids have been studied in detail using high-resolution ESI-MS/MS, revealing specific losses of small neutral molecules like ammonia (B1221849) (NH₃), water (H₂O), and carbon monoxide (CO), which aids in identifying the structure of the parent molecule. nih.gov

Table 1: Illustrative MS/MS Fragmentation Data for a Hypothetical N-substituted this compound Derivative

Precursor Ion (m/z) Collision Energy (eV) Product Ions (m/z) Postulated Neutral Loss
215.21 20 188.19 C₂H₃
215.21 20 156.17 C₄H₇
215.21 20 114.12 C₆H₁₃N
215.21 30 86.10 C₈H₁₅O

This table is for illustrative purposes and does not represent actual experimental data for a specific named compound.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) adds another dimension to the analysis by separating ions based on their size, shape, and charge in the gas phase. researchgate.netnih.govmdpi.com This technique is particularly valuable for distinguishing between isomers and conformers of this compound derivatives that may have identical mass-to-charge ratios. researchgate.netresearchgate.net

In an IMS-MS experiment, ions are introduced into a drift tube filled with a neutral buffer gas. An electric field propels the ions through the tube, and their drift time is measured. Ions with a more compact structure will experience fewer collisions with the buffer gas and travel faster than more extended conformers. nih.govnih.gov The resulting separation by shape, coupled with the mass-to-charge ratio information from the mass spectrometer, provides a detailed "fingerprint" of the molecule's three-dimensional structure. researchgate.net Different types of ion mobility separation methods include drift-time ion mobility spectrometry (DTIMS), aspiration ion mobility spectrometry (AIMS), differential-mobility spectrometry (DMS), and traveling-wave ion mobility spectrometry (TWIMS). researchgate.net

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex this compound Structures

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a suite of powerful techniques that provide detailed information about the connectivity and spatial arrangement of atoms within a molecule. bitesizebio.comnih.gov For complex this compound derivatives, 2D and 3D NMR experiments are essential for unambiguous structure determination. researchgate.netresearchgate.net

Two-dimensional (2D) NMR experiments are fundamental for elucidating the complex structures of this compound derivatives by spreading the NMR information into two frequency dimensions, thus resolving overlapping signals that might be present in a 1D spectrum. bitesizebio.comwikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgsdsu.edu Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecular structure. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C or ¹⁵N. wikipedia.orgsdsu.edu This experiment is invaluable for assigning carbon and nitrogen resonances. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and heteronuclei over longer ranges, typically two to four bonds. wikipedia.orgsdsu.edu This information is crucial for piecing together the carbon skeleton and identifying quaternary carbons. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.org The intensity of NOESY cross-peaks is related to the distance between the protons, providing critical information for determining the stereochemistry and conformation of the molecule. researchgate.net

Table 2: Representative 2D NMR Correlations for a Hypothetical this compound Derivative

Experiment Correlated Nuclei Information Gained
COSY ¹H - ¹H Through-bond proton-proton connectivity (2-3 bonds)
HSQC ¹H - ¹³C Direct one-bond proton-carbon correlations
HMBC ¹H - ¹³C Long-range (2-4 bonds) proton-carbon correlations

This table provides a general overview of the information obtained from common 2D NMR experiments.

Solid-state NMR (ssNMR) is a specialized technique for studying the structure and dynamics of molecules in the solid state, including crystalline and amorphous forms. bruker.com Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the local environment and packing of molecules in a solid matrix.

For this compound-based systems, ssNMR can be used to:

Distinguish between different polymorphic forms (crystalline structures).

Characterize the structure of amorphous phases. nih.govnih.gov

Determine the conformation of the molecule in the solid state.

Investigate intermolecular interactions and packing arrangements.

Techniques such as Cross-Polarization (CP) and Magic-Angle Spinning (MAS) are employed to enhance the sensitivity and resolution of ssNMR spectra. By analyzing the chemical shifts and relaxation times, detailed insights into the solid-state structure of this compound derivatives can be obtained. bruker.comresearchgate.net

Advanced Chromatographic Separation and Detection Methods for this compound

Chromatography is a fundamental technique for the separation and purification of compounds from complex mixtures. For this compound and its derivatives, advanced chromatographic methods are essential for isolating the target analyte and preparing it for further characterization.

Various chromatographic techniques can be employed, including:

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used technique that separates compounds based on their hydrophobicity. americanpeptidesociety.org

Ion-Exchange Chromatography (IEC): IEC is suitable for separating charged molecules like protonated this compound based on their interaction with a charged stationary phase. creative-proteomics.com

Hydrophilic Interaction Chromatography (HILIC): HILIC is effective for separating polar compounds. americanpeptidesociety.org

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size and is useful for analyzing oligomers or aggregates. americanpeptidesociety.orgcreative-proteomics.com

The choice of chromatographic method depends on the specific properties of the this compound derivative and the complexity of the sample matrix. env.go.jpresearchgate.net

Following separation, various detection methods can be used. Mass spectrometry is a common and powerful detector that provides both quantitative information and structural data. Electrochemical detection can also be employed for electroactive compounds, such as certain amino-containing molecules, offering high sensitivity and selectivity. nih.gov

X-ray Diffraction and Scattering Techniques for Structural Analysis of this compound Complexes and Salts

X-ray diffraction and scattering techniques are powerful tools for elucidating the three-dimensional structure of molecules and their arrangements in the solid state and in solution. These methods provide fundamental information about bond lengths, bond angles, and intermolecular interactions in this compound-containing systems.

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise atomic arrangement within a crystalline solid. For this compound coordination compounds and salts, SCXRD can reveal detailed information about the coordination geometry of metal ions, the conformation of the this compound ligand, and the nature of non-covalent interactions such as hydrogen bonding and van der Waals forces. nih.gov

The crystal structure of n-hexylamine has been determined at high pressure, revealing that it crystallizes in the orthorhombic space group Pca2₁. nih.gov The molecules are linked by N-H···N hydrogen bonds, forming chains within the crystal lattice. nih.gov This detailed structural information is invaluable for understanding the physical and chemical properties of this compound and for the rational design of new materials.

Interactive Table: Crystallographic Data for n-Hexylamine at High Pressure

Computational and Theoretical Chemistry Studies of Aminohexane

Quantum Chemical Calculations of Electronic Structure and Reactivity of Aminohexane

Quantum chemical calculations are founded on the principles of quantum mechanics and are used to determine the electronic structure of molecules. From this, a wide range of properties, including molecular geometry, energy, and reactivity, can be derived.

This compound, with its flexible hexyl chain, can exist in numerous spatial arrangements known as conformations. Density Functional Theory (DFT) is a widely used computational method to study these conformers due to its balance of accuracy and computational cost. chemrxiv.orgresearchgate.net DFT calculations can predict the geometries of different stable conformers and their relative energies.

The conformational analysis of this compound involves rotating the single bonds within the molecule to find all possible low-energy structures. For each identified conformer, a geometry optimization is performed to find the local minimum on the potential energy surface. The relative stability of these conformers is then determined by comparing their calculated electronic energies. Studies on similar flexible molecules have shown that DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31++G**), can accurately predict the most stable geometries. researchgate.netresearchgate.net For a simple alkylamine like this compound, the most stable conformers are typically those with an extended, staggered alkyl chain to minimize steric hindrance.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT This table is illustrative, showing typical results from DFT conformational analysis of flexible alkylamines.

Conformer Description Relative Energy (kcal/mol)
1 All-trans (staggered) alkyl chain 0.00
2 Gauche interaction at C2-C3 bond 0.65
3 Gauche interaction at C3-C4 bond 0.68
4 Gauche interaction at C4-C5 bond 0.70
5 Gauche interaction near the amine group 0.85

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. dtic.mil These methods are particularly useful for predicting spectroscopic signatures, such as infrared (IR) spectra. arxiv.orgnih.govresearchgate.net By calculating the harmonic vibrational frequencies, one can generate a theoretical spectrum that aids in the interpretation of experimental data.

The process involves first optimizing the molecular geometry of this compound to its lowest energy state. Then, the second derivatives of the energy with respect to the atomic coordinates are calculated to determine the force constants and, subsequently, the vibrational frequencies. rsc.org The intensities of the corresponding spectral bands are typically derived from changes in the molecular dipole moment during each vibration. While harmonic calculations are a common starting point, more advanced anharmonic calculations can provide even more accurate predictions that better match experimental spectra. nih.govosti.gov For alkylamines, characteristic vibrational modes include N-H stretching, N-H bending, C-N stretching, and various C-H stretching and bending modes. acs.org

Table 2: Predicted Vibrational Frequencies for a Primary Amine (Illustrative) This table presents typical ab initio calculated harmonic frequencies for characteristic functional groups found in this compound. A scaling factor is often applied to such calculations to better match experimental values.

Vibrational Mode Functional Group Calculated Frequency (cm⁻¹)
Asymmetric N-H Stretch -NH₂ 3520
Symmetric N-H Stretch -NH₂ 3430
Asymmetric C-H Stretch -CH₃ 3085
Symmetric C-H Stretch -CH₂- 2990
N-H Scissoring (Bend) -NH₂ 1645
C-N Stretch C-N 1080

Computational chemistry is a vital tool for studying the mechanisms of chemical reactions. By calculating the energies of reactants, products, and transition states, one can determine the reaction energetics (enthalpy and free energy of reaction) and activation energies. mit.edu DFT methods are commonly employed to map out the potential energy surface of a reaction. researchgate.netacs.orgnih.gov

For this compound, a primary amine, a typical reaction is its nucleophilic addition to a carbonyl compound, such as an aldehyde, to form an imine. researchgate.netacs.orgnih.gov Computational studies of similar reactions have shown that the mechanism involves the formation of a carbinolamine intermediate. researchgate.net The transition state for each step can be located and its structure and energy calculated. The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. Theoretical investigations on the reactions of primary amines show that factors like steric hindrance and the presence of a catalyst can significantly alter the energy barriers. researchgate.netnih.gov

Table 3: Illustrative Reaction Energetics for the Reaction of a Primary Amine with Formaldehyde Data derived from studies on simple primary amines, representing a model reaction for this compound. Energies are in kcal/mol.

Reaction Step Species Relative Gibbs Free Energy (kcal/mol)
Reactants Amine + Formaldehyde 0.0
Transition State 1 Nucleophilic Attack +12.5
Intermediate Carbinolamine -8.0
Transition State 2 Water Elimination +25.0
Products Imine + Water -4.5

Molecular Dynamics (MD) Simulations of this compound in Solution and Interfacial Environments

While quantum mechanics excels at describing the electronic details of a single molecule or a small molecular system, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations allow for the investigation of larger systems, such as a molecule in solution or at an interface, providing insights into dynamic processes and bulk properties. researchgate.netresearchgate.net

The behavior of this compound is significantly influenced by its environment, particularly when dissolved in a solvent. MD simulations can model the interactions between this compound and solvent molecules, revealing details about the solvation structure and dynamics. nih.gov By simulating a box containing one or more this compound molecules surrounded by a large number of solvent molecules (e.g., water), researchers can study how the solvent organizes around the solute. researchgate.netosti.gov

A key property that can be calculated is the solvation free energy, which is the energy change associated with transferring a molecule from the gas phase into a solvent. scispace.comresearchgate.netbohrium.comresearchgate.net These calculations help in understanding the solubility and partitioning behavior of this compound. Simulations can show how the polar amine group forms hydrogen bonds with polar solvents like water, while the nonpolar hexyl chain interacts favorably with nonpolar solvents. The solvent can also affect the conformational preferences of the this compound molecule. frontiersin.org

Table 4: Calculated Solvation Free Energies for Analogs of Functional Groups in this compound This table shows representative solvation free energy values for molecules analogous to the polar and nonpolar parts of this compound, as determined by molecular simulations.

Molecule Solvent Calculated Solvation Free Energy (kcal/mol)
Methane (analog for -CH₃) Water +2.0
Hexane (B92381) (analog for hexyl chain) Water +5.3
Methylamine (analog for amine group) Water -4.5
Hexane Cyclohexane -3.1

Due to its amphiphilic nature—possessing a polar amine "head" and a nonpolar alkyl "tail"—this compound can participate in self-assembly processes, forming organized structures like monolayers at surfaces or micelles in solution. ulisboa.pt MD simulations are an ideal tool to investigate the molecular-level details of these processes. nih.govnih.gov

Simulations can model the formation of a self-assembled monolayer (SAM) of this compound on a substrate. mdpi.com These studies provide information on the packing density, tilt angle of the alkyl chains, and the nature of the interactions between the amine headgroups and the surface. utexas.eduresearchgate.net The van der Waals interactions between the hexyl chains play a crucial role in the stability and order of such assemblies. Similarly, simulations can show how this compound molecules aggregate in aqueous solution, with the hydrophobic tails clustering together to minimize contact with water, while the polar amine heads remain exposed to the solvent. nih.gov

Table 5: Typical Intermolecular Interaction Energies in an Alkylamine Monolayer from MD Simulations This table provides an illustrative breakdown of the different non-covalent forces contributing to the stability of a self-assembled system of alkylamines.

Interaction Type Description Typical Energy Contribution (kcal/mol per chain)
Van der Waals Between adjacent alkyl chains -8.5
Electrostatic Between polar amine headgroups +1.5 (repulsive) / -2.0 (H-bonding)
Headgroup-Surface Interaction of -NH₂ with substrate -5.0 to -15.0 (Varies with surface)
Total Cohesive Energy Sum of intermolecular forces Varies depending on packing and substrate

Cheminformatics and Machine Learning Approaches for Predicting this compound Properties and Reactivity

Cheminformatics and machine learning have become indispensable tools in modern chemistry for predicting molecular properties and reactivity, thereby accelerating materials and drug discovery. research.googlebroadinstitute.org These computational approaches leverage algorithms to identify patterns in large datasets, establishing relationships between a molecule's structure and its behavior. For this compound and its derivatives, these methods offer a rapid and cost-effective alternative to traditional experimental approaches for screening and design. By representing the molecular structure using numerical descriptors, machine learning models can be trained to predict a wide array of physicochemical properties and reaction outcomes. nih.gov

Quantitative Structure-Reactivity Relationship (QSRR) Studies on this compound Analogues

Quantitative Structure-Reactivity Relationship (QSRR) models are a cornerstone of cheminformatics that aim to find a statistically significant correlation between the structural or physicochemical properties of a series of compounds and their chemical reactivity. nih.gov These models are mathematical equations that relate numerical descriptors of molecules to their observed activities. researchgate.net For this compound analogues, QSRR studies can be instrumental in understanding how modifications to the alkyl chain length, branching, or the position of the amino group affect a specific reaction rate or equilibrium constant.

The development of a QSRR model typically involves three main stages:

Descriptor Generation: A set of molecular descriptors is calculated for each this compound analogue. These descriptors can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), quantum-chemical (e.g., HOMO/LUMO energies), or geometrical (e.g., molecular surface area). mdpi.com

Model Building: A statistical method, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms like Artificial Neural Networks (ANN), is used to build a mathematical model that links the descriptors to the observed reactivity. nih.govmdpi.com

Validation: The predictive power of the model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability for predicting the reactivity of new, untested compounds. nih.gov

For a hypothetical series of alkylamine analogues of this compound, a QSRR study might investigate their nucleophilic substitution reactivity. The following table illustrates the types of data used in such a study.

Compound (Analogue)Log(k) (Reactivity)Molecular Weight (MW)LogP (Lipophilicity)Polar Surface Area (PSA) Ų
1-Aminobutane-2.573.140.9926.02
1-Aminopentane-2.387.161.5226.02
1-Aminohexane -2.1 101.19 2.05 26.02
2-Aminohexane-2.4101.191.9526.02
3-Aminohexane-2.6101.191.9026.02
1-Aminoheptane-1.9115.222.5826.02

This table is illustrative. The reactivity values (Log(k)) are hypothetical for the purpose of demonstrating the QSRR concept.

A resulting QSRR equation might take a linear form, such as: Log(k) = β₀ + β₁(MW) + β₂(LogP) + β₃(PSA) This equation would allow researchers to predict the reactivity of other similar amines without needing to perform the experiment, facilitating the rapid screening of large libraries of compounds. researchgate.net

Predictive Modeling of Synthetic Outcomes for this compound Functionalization

Predicting the outcomes of chemical reactions, including regioselectivity and chemoselectivity, is a significant challenge in synthetic chemistry. researchgate.net Machine learning models, particularly those based on neural networks, are increasingly being used to predict the products and yields of reactions. nih.gov For a molecule like this compound, which has multiple potential reaction sites (the N-H bonds of the amine and various C-H bonds on the alkyl chain), predicting the outcome of functionalization reactions is crucial for synthetic planning.

These predictive models are typically trained on large databases of known chemical reactions. researchgate.net The reactants and reagents are encoded into a machine-readable format, often as molecular graphs or fingerprints. The model then learns the complex patterns that govern reactivity based on the substrate's electronic and steric features. researchgate.netnih.gov

For the C-H functionalization of this compound, a predictive model could assess the likelihood of a reaction occurring at each carbon atom. The model's output would be a probability score for each potential product.

Potential Reaction SitePredicted Probability of FunctionalizationKey Influencing Factors
C1 (Primary)15%Sterically accessible but less activated
C2 (Secondary)45%Electronically influenced by the amino group
C3 (Secondary)20%Less electronic influence from the amino group
C4 (Secondary)10%Minimal electronic influence
C5 (Secondary)5%Minimal electronic influence
C6 (Primary)5%Sterically accessible, least activated

This table is a hypothetical representation of a machine learning model's output for a selective C-H functionalization reaction on 1-aminohexane.

Such models can guide synthetic chemists in choosing the right reagents and conditions to achieve a desired outcome, minimizing trial-and-error experimentation and accelerating the synthesis of novel this compound derivatives. researchgate.net

Force Field Development and Validation for this compound and its Derivatives

Molecular mechanics (MM) force fields are a fundamental tool for computational chemistry, enabling the simulation of large molecular systems like proteins, polymers, and liquids. nih.gov A force field is a set of potential energy functions and associated parameters that describe the energy of a molecule as a function of its atomic coordinates. nih.gov The accuracy of molecular dynamics (MD) simulations and other MM-based methods depends critically on the quality of the underlying force field parameters. nih.gov

While general-purpose force fields like AMBER, CHARMM, and OPLS exist, they may not always provide sufficient accuracy for specific, less common molecules like this compound and its derivatives. nih.govnih.gov Therefore, the development and validation of custom force field parameters are often necessary.

The process of parameterizing a force field for this compound would involve:

Defining Atom Types: Assigning specific atom types to the nitrogen and different carbon and hydrogen atoms in the molecule to reflect their unique chemical environments.

Parameter Derivation: Deriving parameters for bonded (bond lengths, angles, dihedral angles) and non-bonded (van der Waals, electrostatic) interactions. Bonded parameters are often fit to high-level quantum mechanics (QM) calculations of the molecule's geometry and vibrational frequencies. Non-bonded parameters, particularly partial atomic charges, are typically derived to reproduce QM electrostatic potentials. nih.gov

Validation: The newly developed force field is then validated by comparing its performance against experimental data or high-level QM calculations. Key properties for validation include conformational energies, geometries, and bulk properties like density and heat of vaporization, if simulating a condensed phase. nih.gov

The following table shows an example of the types of bonded parameters that would be defined for 1-aminohexane in a force field.

Parameter TypeAtoms InvolvedValue
Bond Stretch (k_b)C-C310 kcal/mol/Ų
Bond Stretch (k_b)C-N320 kcal/mol/Ų
Bond Stretch (k_b)N-H330 kcal/mol/Ų
Bond Stretch (k_b)C-H340 kcal/mol/Ų
Angle Bend (k_θ)C-C-C40 kcal/mol/rad²
Angle Bend (k_θ)C-C-N50 kcal/mol/rad²
Angle Bend (k_θ)H-N-H35 kcal/mol/rad²
Dihedral (V_n)H-C-C-N0.15 kcal/mol (n=3)

This table contains representative parameter types and illustrative values for a molecular mechanics force field.

Accurate force fields for this compound and its derivatives are essential for performing reliable molecular dynamics simulations to study their behavior in solution, their interaction with biological macromolecules, or their properties as part of larger chemical systems.

Applications of Aminohexane in Advanced Materials Science and Engineering

Aminohexane as a Constituent in Polymer and Resin Synthesis

The primary amine group of this compound is highly reactive, making it an excellent candidate for polymerization reactions. It can act as a monomer, a curing agent, or a modifying agent in the synthesis of various polymers and resins, imparting unique characteristics to the final material.

This compound-Modified Epoxies and Polyurethanes for Enhanced Mechanical Properties

The incorporation of this compound into epoxy and polyurethane networks is a well-established strategy for tailoring their mechanical performance. The amine group can react with epoxy groups or isocyanates, integrating the hexane (B92381) chain into the polymer backbone or as a pendant group.

In epoxy resins, primary amines function as curing agents, opening the epoxide ring and initiating cross-linking. The use of amine-based curing agents is fundamental to the performance of the resulting thermoset. nih.govresearchgate.netnih.gov While specific data on 1-aminohexane is part of a broader class, studies on similar amine curing agents demonstrate significant influence over the final properties. For instance, the structure of the amine curing agent dictates the cross-link density and the molecular architecture of the epoxy network, which in turn affects properties like tensile strength, modulus, and toughness. nih.govresearchgate.net Research on amino acid-cured epoxies shows that the choice of amine-containing molecule can result in materials with a wide range of thermo-mechanical properties. nih.gov For example, epoxies cured with L-arginine, which contains multiple amine groups, have shown excellent tensile strength, in some cases exceeding that of systems cured with standard petroleum-based amines. nih.gov The flexible hexane chain from this compound can introduce a degree of freedom into the otherwise rigid epoxy network, potentially enhancing toughness and impact resistance.

In the realm of polyurethanes, diamines like 1,6-dithis compound are used in polyaddition reactions to create poly(hydroxy urethane)s and other polyurethane structures. doi.orgnih.gov The reaction between the amine groups and cyclic carbonates is a common non-isocyanate route to polyurethane synthesis. doi.orgnih.gov The properties of these polyurethanes are influenced by the structure of the diamine. Using 1,6-dithis compound can impart flexibility and specific thermal properties to the polymer chain. Furthermore, hexylamine (B90201) can be used to functionalize existing polyurethane surfaces, altering their surface properties. The inclusion of various amines in the polyurethane backbone is a key strategy for developing materials with tailored characteristics, including biodegradability and biocompatibility. nih.gov

Table 1: Representative Mechanical Properties of Amine-Cured Epoxy Resins This table presents illustrative data from studies on amine-cured epoxy systems to demonstrate the impact of the amine curing agent on mechanical properties. The values are representative and can vary based on the specific epoxy resin, curing conditions, and stoichiometric ratios.

Curing Agent TypeYoung's Modulus (GPa)Tensile Strength (MPa)Critical Stress Intensity Factor (KIC, MPa·m0.5)Source
L-Arginine2.6 - 3.156 - 1161.1 - 1.34 nih.govresearchgate.netnih.gov
L-Tryptophan~3.1~88N/A nih.gov
γ-Aminobutyric Acid~3.5~46~0.48 nih.gov
L-Tyrosine~3.4~40~0.53 nih.gov

Smart Polymers and Responsive Materials Incorporating this compound Moieties

"Smart polymers" or "stimuli-responsive materials" are polymers that exhibit significant changes in their properties in response to small changes in their external environment, such as pH, temperature, or light. oulu.fineuroquantology.com The incorporation of this compound moieties into polymer structures is a key strategy for creating pH-responsive materials. walshmedicalmedia.comrsc.org

The primary amine group of this compound is weakly basic and can be protonated in acidic conditions (forming -NH3+) and deprotonated in basic conditions (remaining as -NH2). This reversible protonation alters the charge and polarity of the polymer chain. In a polymer network, such as a hydrogel, this change in charge can lead to significant macroscopic effects. For example, electrostatic repulsion between protonated amine groups can cause the polymer chains to uncoil and the hydrogel to swell. oulu.fi Conversely, in neutral or basic conditions, the absence of charge allows the chains to collapse, causing the hydrogel to shrink.

Role of this compound in Surface Chemistry and Coating Technologies

The dual functionality of this compound—a reactive amine head and a nonpolar alkyl tail—makes it an effective molecule for modifying the surfaces of various materials, from nanoparticles to bulk substrates. This surface modification is crucial in developing advanced coatings and improving interfacial adhesion.

Adhesion Promotion and Surface Functionalization Using this compound

Adhesion promoters are bifunctional molecules that act as a bridge between an inorganic substrate (like metal or glass) and an organic polymer coating. specialchem.comdakenchem.com this compound and its derivatives, particularly aminosilanes, are widely used for this purpose. sinosil.comchemsilicone.com The amine group can form strong interactions—such as covalent or hydrogen bonds—with the polymer matrix of a coating or adhesive. Simultaneously, the molecule can be anchored to the substrate. In the case of aminosilanes, a silane (B1218182) group bonds to the inorganic surface, while the amino group interacts with the organic resin. chemsilicone.com

Development of Anti-Corrosion Coatings with this compound Additives

Corrosion inhibitors are chemical compounds added to coatings to protect metal surfaces from rusting and degradation. youtube.com Amine-containing compounds are effective corrosion inhibitors because the lone pair of electrons on the nitrogen atom can coordinate with vacant orbitals of metal atoms on the surface. This interaction leads to the formation of a thin, adsorbed protective film that acts as a barrier, isolating the metal from corrosive agents like water and oxygen. youtube.commdpi.com

This compound can function as such an inhibitor. When added to a coating formulation, the this compound molecules can migrate to the metal-coating interface. The amine group adsorbs onto the metal surface, while the hydrophobic hexyl chain orients away from the surface, creating a nonpolar, water-repelling layer. mdpi.com This barrier prevents corrosive electrolytes from reaching the metal. This mechanism is a form of active corrosion protection, where the additive plays a dynamic role in preventing the chemical reactions that lead to corrosion. mdpi.com Organic inhibitors like this compound are particularly valuable in creating "smart" coatings that can provide protection where it is needed most, for instance, at the site of a scratch or defect.

This compound in the Formulation of Surfactants, Emulsifiers, and Dispersants

Surfactants, emulsifiers, and dispersants are amphiphilic molecules that contain both a hydrophilic (water-soluble) and a lipophilic (oil-soluble) part. sanyo-chemical-solutions.com This structure allows them to stabilize mixtures of immiscible liquids (like oil and water) or to disperse solid particles in a liquid medium.

1-Aminohexane possesses a simple amphiphilic structure: the primary amine group serves as the hydrophilic head, and the six-carbon alkyl chain acts as the lipophilic tail. In acidic aqueous solutions, the amine group becomes protonated (-NH3+), and the molecule can function as a cationic surfactant. This structure allows it to position itself at oil-water interfaces, reducing interfacial tension and enabling the formation of stable emulsions.

While simple in structure, this compound is also a valuable building block for synthesizing more complex and specialized surfactants. The reactive amine group can be modified through reactions like ethoxylation (reaction with ethylene (B1197577) oxide) to create non-ionic surfactants with tunable hydrophilic-lipophilic balance (HLB) values. sanyo-chemical-solutions.com The ability to control the HLB is crucial for selecting the right surfactant for a specific application, whether it's for emulsification in polymer synthesis, pigment dispersion in paints, or formulation of cleaning agents. sanyo-chemical-solutions.comresearchgate.net In pigment dispersion, for example, the surfactant adsorbs onto the surface of the pigment particles, preventing them from agglomerating and ensuring a uniform and stable dispersion in the paint formulation. sanyo-chemical-solutions.com

Design of this compound-Based Amphiphiles for Colloid Science

Amphiphiles are molecules that possess both water-loving (hydrophilic) and water-fearing (hydrophobic) properties. This dual nature allows them to assemble at interfaces between immiscible phases, such as oil and water, reducing interfacial tension and enabling the formation of stable colloidal dispersions. The basic structure of this compound, with its distinct hydrophobic hexyl chain and hydrophilic amine group, makes it an ideal starting point for the design of such amphiphilic molecules.

The design of this compound-based amphiphiles typically involves the chemical modification of the amine group to enhance its hydrophilic character or to introduce specific functionalities. A straightforward approach is the protonation of the amine group in an acidic aqueous solution to form an ammonium (B1175870) salt. This creates a cationic head group, significantly increasing its affinity for water.

A prime example of a simple yet effective this compound-based amphiphile is hexylammonium hexanoate (B1226103). This catanionic surfactant is formed through the association of hexylamine and hexanoic acid. In aqueous solutions, it can form various self-assembled structures, including micelles and liquid crystalline phases. The interplay between the hexylammonium cation and the hexanoate anion, along with their respective hydrophobic tails, dictates the geometry of these aggregates. Such systems are capable of forming microemulsions, which are thermodynamically stable, transparent dispersions of oil and water. researchgate.net

The rational design of these amphiphiles allows for the fine-tuning of their properties. By altering the length of the alkyl chain or the nature of the head group, researchers can control parameters such as the critical micelle concentration (CMC), which is the concentration at which micelles begin to form. scienceopen.comnih.gov This tunability is crucial for tailoring the performance of the amphiphile to specific applications in colloid science, including detergency, solubilization, and as reaction media for chemical synthesis.

Below is a table summarizing the key components of an this compound-based amphiphile and their respective functions:

ComponentChemical MoietyPrimary FunctionTunable Parameters
Hydrophobic TailHexyl Chain (C6H13)Sequesters from water; interacts with nonpolar phases.Chain length, branching.
Hydrophilic HeadAmine Group (-NH2)Interacts with water and other polar phases.Protonation state (pH-dependent), quaternization, derivatization.

Stabilization of Emulsions and Suspensions Using this compound Derivatives

Emulsions and suspensions are colloidal systems where one substance is dispersed in another in the form of fine droplets or particles. These systems are inherently unstable and tend to separate over time. This compound derivatives are effective agents for stabilizing these mixtures.

In the stabilization of emulsions, this compound derivatives act as emulsifiers. They position themselves at the oil-water interface, with their hydrophobic tails extending into the oil phase and their hydrophilic heads into the water phase. This creates a protective barrier around the dispersed droplets, preventing them from coalescing. Research has shown that short-chain surfactants like hexylamine can be used in conjunction with solid particles, such as silica (B1680970), to create highly stable emulsions. researchgate.netcyberleninka.ru In these systems, hexylamine modifies the surface of the silica particles, adjusting their wettability and enhancing their ability to stabilize the oil-water interface. This combination can produce both oil-in-water (O/W) and water-in-oil (W/O) emulsions with exceptional stability, in some cases preventing separation for several months. researchgate.net

Similarly, derivatives with longer alkyl chains, such as octylamine (B49996), have been used to modify cellulose (B213188) nanocrystals for the stabilization of Pickering emulsions. acs.org These are emulsions stabilized by solid particles. The grafting of octylamine onto the surface of the nanocrystals enhances their affinity for the oil phase, leading to more robust and stable emulsions compared to those stabilized by unmodified nanocrystals.

For the stabilization of suspensions, which consist of solid particles dispersed in a liquid, this compound derivatives can function as dispersants. They adsorb onto the surface of the suspended particles, preventing them from aggregating and settling. This is achieved through mechanisms of electrostatic and/or steric repulsion. If the amine head groups are charged, they can impart a surface charge to the particles, leading to electrostatic repulsion between them. The alkyl chains, on the other hand, can provide a steric barrier that physically keeps the particles apart. The choice of the specific this compound derivative and its concentration is critical for achieving optimal suspension stability. americanpharmaceuticalreview.comnih.govsrce.hr

The following table presents research findings on the use of alkylamine derivatives for emulsion stabilization:

Stabilizing SystemEmulsion TypeKey Findings
Hexylamine-modified silica particlesOil-in-Water (O/W) and Water-in-Oil (W/O)Leads to a significant increase in the stability of the emulsions; phase inversion can be controlled by the concentration of hexylamine. researchgate.net
Octylamine-modified cellulose nanocrystalsOil-in-Water (O/W)Provides stronger resistance to the creaming of oil droplets compared to unmodified nanocrystals. acs.org

This compound as a Template or Structure-Directing Agent in Nanomaterial Synthesis

In the bottom-up fabrication of nanomaterials, the final structure and properties are determined by the controlled assembly of molecular building blocks. This compound and its derivatives can play a crucial role in this process, acting as templates or structure-directing agents (SDAs) that guide the formation of complex nanostructures. mdpi.comsacheminc.com

Synthesis of Porous Materials (e.g., MOFs, COFs) Using this compound

Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) are classes of crystalline porous materials with exceptionally high surface areas and tunable pore sizes. youtube.com Their synthesis often relies on the use of organic molecules that direct the assembly of the framework's components. Amines are frequently employed as SDAs in the synthesis of these and other porous materials like zeolites. rsc.org

While specific studies focusing solely on this compound as an SDA for MOFs and COFs are not abundant, the principles of using amines in this context are well-established. The amine group can coordinate with metal centers in MOF synthesis or participate in hydrogen bonding interactions that influence the packing of the organic linkers in both MOFs and COFs. rsc.org The hexyl chain, being a non-polar and flexible component, can occupy space within the forming structure, creating pores as the framework crystallizes around it. Upon removal of the SDA, typically through washing or thermal treatment, a porous structure is left behind.

The size and shape of the pores can be influenced by the dimensions of the SDA. Therefore, a molecule like this compound can be expected to template the formation of micropores or small mesopores. The concentration of the SDA is another critical parameter that can be adjusted to control the porosity of the final material. By varying the amount of the amine template, it is possible to tune the pore volume and size distribution of the resulting porous framework. rsc.org

Directed Assembly of Nanostructures with this compound Scaffolds

The precise arrangement of nanoparticles on a surface is a key challenge in the development of functional nanoscale devices. This compound can be used to create scaffolds that direct this assembly process. This is typically achieved by forming a self-assembled monolayer (SAM) of this compound or a similar amino-functionalized molecule on a substrate.

The process involves the chemisorption of the amine head group onto the surface, leaving the hydrophobic hexyl tails pointing away from the substrate. This creates a chemically patterned surface that can selectively interact with nanoparticles. For instance, a surface functionalized with amino groups can be used to direct the assembly of gold nanoparticles. princeton.edu The amine groups can bind to the nanoparticles, anchoring them to the surface in a controlled manner.

Longer-chain alkylamines, such as hexadecylamine, have been shown to form well-ordered SAMs on copper surfaces, acting as capping agents that control the faceting of the nanocrystals during their growth. rsc.orgresearchgate.net This demonstrates the principle that the alkylamine layer can direct the crystallographic orientation of the growing nanostructure. By extension, a scaffold derived from this compound could be used to template the growth of various nanostructures, with the packing of the hexyl chains influencing the spacing and arrangement of the assembled nanoparticles. The ability to create ordered arrays of nanoparticles is essential for applications in electronics, catalysis, and sensing. beilstein-journals.orgnih.govwikipedia.orgresearchgate.net

Aminohexane in Catalysis and Coordination Chemistry

Aminohexane, also known as hexylamine (B90201), serves as a foundational building block and versatile ligand in the fields of catalysis and coordination chemistry. Its simple, flexible alkyl chain and reactive primary amine functional group allow it to participate in a diverse range of chemical transformations. This article explores the specific roles of this compound as a ligand in transition metal-catalyzed reactions and its applications, along with its derivatives, in the realm of organocatalysis.

Aminohexane As a Versatile Building Block in Organic Synthesis and Fine Chemicals

Synthesis of Heterocyclic Compounds Incorporating Aminohexane Moieties

The primary amine functionality of this compound makes it a key reagent in various cyclization reactions to form nitrogen-containing heterocyclic compounds. These structures are foundational motifs in many biologically active molecules and functional materials. nih.gov

This compound can be utilized in established synthetic routes to produce substituted pyrroles, pyridines, and imidazoles, where the hexyl group is appended to the heterocyclic nitrogen atom.

Pyrroles : The Paal-Knorr pyrrole (B145914) synthesis is a prominent method for preparing N-substituted pyrroles. organic-chemistry.org This reaction involves the condensation of a 1,4-dicarbonyl compound, such as hexane-2,5-dione, with a primary amine like this compound. organic-chemistry.orgajol.info The reaction proceeds typically under neutral or weakly acidic conditions, with the amine providing the nitrogen atom for the resulting pyrrole ring. organic-chemistry.org Other classical methods like the Hantzsch pyrrole synthesis also employ primary amines in the reaction with β-ketoesters and α-haloketones to yield substituted pyrroles. wikipedia.org

Pyridines : The synthesis of pyridines can also incorporate primary amines. The Hantzsch pyridine (B92270) synthesis (or dihydropyridine (B1217469) synthesis) involves the condensation of a β-ketoester, an aldehyde, and a nitrogen donor, which can be a primary amine. wikipedia.org Similarly, the Chichibabin pyridine synthesis, a condensation reaction of aldehydes and ketones, can use ammonia (B1221849) derivatives, including primary amines, to construct the pyridine ring, although yields can be modest. wikipedia.org More contemporary methods, such as the Bohlmann-Rahtz pyridine synthesis, which traditionally uses ammonia, have been modified to create highly functionalized pyridines and may be adaptable for use with primary amines. core.ac.uk

Imidazoles : The synthesis of imidazoles often involves multi-component reactions where a primary amine can serve as one of the key building blocks. organic-chemistry.orgbaranlab.org For instance, certain one-pot procedures for creating 1,2,4-trisubstituted imidazoles utilize a primary amine, an aldehyde, and a 2-bromoacetophenone. organic-chemistry.org However, the success of incorporating this compound can be substrate- and condition-dependent. One study on the electrochemical synthesis of imidazoles from vinyl azides and benzyl (B1604629) amines noted that using 1-aminohexane specifically did not result in the desired cyclized product under the tested conditions. nih.gov

Beyond common five- and six-membered rings, this compound and its derivatives are employed in the construction of more complex and novel heterocyclic scaffolds. These scaffolds are often designed as peptidomimetics or as core structures for drug discovery programs. digitellinc.comnih.gov

Aminoalkynes, which can be derived from this compound, are particularly useful building blocks for generating diverse nitrogen-containing heterocycles through sequential reactions with carbonyl compounds, often catalyzed by metals like gold or iron. mdpi.com Another synthetic strategy involves using a designed chiral morpholine (B109124) derivative which, through a series of transformations, can be converted into valuable heterocyclic structures like pyrrolidinones and aminotetrahydrofurans. researchgate.net Notably, this pathway has been used to produce (3R,4S)-4-aminohexane-1,3,6-triol, a functionalized molecule that retains the core this compound structure. researchgate.net

Derivatives like 6-aminohexanoic acid are also used as flexible linkers to connect peptide fragments, creating chimeric peptides or mimics of protein secondary structures. nih.gov For example, an analog of neuropeptide Y was created by linking two peptide segments with 6-aminohexanoic acid, demonstrating its role in building complex biomimetic scaffolds. nih.gov

Preparation of Complex Organic Molecules and Specialty Chemicals Using this compound Precursors

The reactivity of this compound makes it a key starting material or intermediate in the synthesis of more elaborate molecules and specialty chemicals for various industrial uses.

This compound is used to create functionalized intermediates for a range of applications, from materials science to CO2 capture. sigmaaldrich.comsigmaaldrich.com A significant application is the surface functionalization of materials. This compound can be reacted with materials like graphene oxide, multi-walled carbon nanotubes (MWCNTs), and polyurethanes. sigmaaldrich.comsigmaaldrich.com The resulting amine-functionalized composites have enhanced properties, finding use in applications such as CO2 absorption and the creation of advanced barrier materials. sigmaaldrich.com

The amine group can also be used to modify surfaces through amide bond formation, for example, by reacting with alkanethiol monolayers on gold surfaces. sigmaaldrich.com In the realm of CO2 capture, solid adsorbents are often prepared by impregnating porous supports like micro-mesoporous silicon with amines. While polyamines like tetraethylenepentamine (B85490) (TEPA) are common, the principle of using amine functional groups, such as that in this compound, is central to this technology. mdpi.com

This compound is a component in multi-step syntheses designed to build complex target molecules. vapourtec.com These synthetic sequences leverage the amine as a nucleophile or as a foundational part of the molecular backbone. researchgate.net

Flow chemistry, an advanced synthesis technique, has been used for the multi-step synthesis of natural products. syrris.jp These automated, continuous processes often involve linking several synthetic steps, where a foundational building block like this compound could be introduced at the start of the sequence to be elaborated upon in subsequent, seamless reactions. syrris.jp The synthesis of chiral vicinal amino alcohols, which are important pharmaceutical intermediates, often requires multi-step chemical or chemo-enzymatic strategies where an amine precursor is essential. researchgate.net Similarly, the construction of peptide/protein mimics using 6-aminohexanoic acid (an oxidized form of this compound) as a linker inherently involves a multi-step approach of peptide synthesis and chemical ligation. nih.gov

This compound in the Production of Polymerization Initiators and Chain Transfer Agents

In polymer chemistry, this compound and similar primary amines can play a dual role, acting either as initiators to start polymer chain growth or as chain transfer agents to control the molecular weight of the final polymer.

This compound can serve as a nucleophilic initiator for certain types of polymerization. unacademy.com It is specifically cited for its use as an initiator in the primary amine-initiated ring-opening polymerization of N-carboxyanhydrides (NCAs). sigmaaldrich.comsigmaaldrich.com This reaction is a common method for producing well-defined synthetic polypeptides. sigmaaldrich.com The general utility of amine-functional molecules as initiators is also seen in the cationic ring-opening polymerization (CROP) of 2-oxazolines, which can be initiated by molecules containing an amine group to produce polymers with an amine terminus. rsc.org

Chemoenzymatic Synthesis Exploiting this compound as a Substrate or Reagent

The integration of enzymatic catalysis with chemical synthesis, known as chemoenzymatic synthesis, offers a powerful and sustainable approach to producing complex molecules. utupub.finih.gov this compound, also referred to as hexylamine (B90201), serves as a valuable building block in these processes, acting as both a substrate for kinetic resolution and a reagent in enzyme-catalyzed reactions. utupub.fisolubilityofthings.com This approach combines the high selectivity of enzymes with the efficiency of chemical transformations, leading to greener and more effective synthetic routes. utupub.fi

Enzymes such as lipases, transaminases, and oxidases are frequently employed in chemoenzymatic strategies involving this compound. These biocatalysts offer high chemo-, regio-, and stereoselectivity under mild reaction conditions, which is often difficult to achieve with traditional chemical methods. utupub.finih.gov

Lipase-Catalyzed Reactions

Lipases are widely used for the kinetic resolution of racemic amines through enantioselective acylation. psu.edu In this process, one enantiomer of the amine is selectively acylated, allowing for the separation of the two enantiomers. Candida antarctica lipase (B570770) B (CALB) is a particularly effective and stable biocatalyst for the acylation of a variety of amines, including this compound. psu.edudoi.org

For instance, the kinetic resolution of 2-hexylamine has been demonstrated using CALB. psu.edu The process involves the acylation of the amine with an acyl donor, such as an ester, in an organic solvent. The enantioselectivity of this reaction can be influenced by the choice of acyl donor and solvent. utupub.fipsu.edu While the enantiomer discrimination for 2-hexylamine can sometimes be modest compared to other amines, the use of specific acyl donors like (R)-phenylglycine propyl ester can achieve near-quantitative results for other amines like 1-phenylethylamine. psu.edu

A study on the aminolysis of a racemic ester with hexylamine using lipase PS-C II in diisopropyl ether (DIPE) showed low reactivity, achieving only 20% conversion after 24 hours. utupub.fi In contrast, CALB-catalyzed aminolysis in dioxane exhibited low enantioselectivity. utupub.fi These findings highlight the importance of enzyme selection and reaction optimization in achieving desired outcomes.

Dynamic kinetic resolution (DKR) is an advanced chemoenzymatic strategy that can theoretically achieve a 100% yield of a single enantiomer. sci-hub.sediva-portal.org DKR combines the enzymatic resolution step with an in-situ racemization of the slower-reacting enantiomer. For simple aliphatic amines like 2-hexylamine, DKR has been successfully applied using a combination of CALB and a racemization catalyst like Raney nickel under a hydrogen atmosphere. sci-hub.se

EnzymeSubstrateReagent/Acyl DonorSolventKey FindingReference
Candida antarctica lipase B (CALB)rac-2-Hexylamine(R)-Phenylglycine propyl esterDiisopropyletherDemonstrates a green procedure for kinetic resolution. psu.edu
Lipase PS-C IIrac-EsterHexylamineDiisopropyl ether (DIPE)Low reactivity observed (20% conversion in 24h). utupub.fi
Candida antarctica lipase B (CALB)rac-EsterHexylamineDioxaneLow enantioselectivity observed. utupub.fi
Candida antarctica lipase B (CALB) & Raney Nickelrac-2-HexylamineEthyl methoxyacetateNot specifiedSuccessful dynamic kinetic resolution achieved. sci-hub.se

Transaminase-Catalyzed Reactions

Transaminases (TAs), also known as aminotransferases, are another important class of enzymes used in chemoenzymatic synthesis involving amines. diva-portal.orgasm.org They catalyze the transfer of an amino group from a donor molecule to an acceptor molecule. This capability is harnessed for the kinetic resolution of racemic amines and the asymmetric synthesis of chiral amines. asm.orgrsc.org

In the context of this compound, transaminases can be used in kinetic resolution where one enantiomer of a racemic amine is selectively deaminated to the corresponding ketone, leaving the other enantiomer in high enantiomeric excess. asm.orgresearchgate.net For example, ω-transaminases have been screened from soil microorganisms and applied in biphasic systems to overcome product inhibition during the kinetic resolution of amines. asm.org The use of stereocomplementary transaminases in a one-pot, two-step cascade can lead to the deracemization of α-chiral primary amines with high conversion and enantiomeric excess. researchgate.net

A two-phase system has been developed for the dynamic kinetic resolution of amines, combining the (R)-specific acylation by a lipase in an organic phase with the stereoinversion of the remaining (S)-amine in an aqueous phase by a set of stereo-complementary transaminases. diva-portal.org This innovative setup allows for the continuous conversion of the racemate into a single enantiomerically pure amide.

Enzyme SystemSubstrate/ReagentKey StrategyOutcomeReference
ω-TransaminaseRacemic aminesKinetic ResolutionProduction of enantiopure amines. asm.org
Stereo-complementary TransaminasesRacemic α-chiral primary aminesOne-pot, two-step deracemizationHigh conversion (>99%) and enantiomeric excess (>99%). researchgate.net
Lipase & Stereo-complementary TransaminasesRacemic amines (e.g., 2-hexylamine)Two-phase Dynamic Kinetic ResolutionContinuous production of enantiomerically pure amides. diva-portal.org

Oxidase-Catalyzed Reactions

Oxidases, such as D-amino acid oxidase (DAAO), can also be utilized in novel chemoenzymatic syntheses. A variant of D-amino acid oxidase from porcine kidney (pkDAO) has been shown to catalyze the synthesis of imines through the oxidation of primary amines. mdpi.com In one study, n-hexylamine was used as a nucleophile to trap an imine intermediate formed from the oxidation of (R)-1-phenylethylamine. mdpi.com This reaction led to the formation of N-hexyl-1-phenylethan-1-imine, demonstrating a new enzymatic method for imine synthesis. mdpi.com The identity of the product was confirmed using ¹⁵N-labeled n-hexylamine. mdpi.com

Monoamine oxidases (MAOs) are also employed in chemoenzymatic cascades. For example, a one-pot process for the synthesis of enantioenriched C(1)-allylated tetrahydroisoquinolines couples a monoamine oxidase (MAO-N)-catalyzed oxidation with a metal-catalyzed allylboration. acs.org While this specific example does not use this compound directly, it highlights the potential of combining oxidases with chemical catalysts to create valuable chiral building blocks.

EnzymeSubstratesKey FindingReference
D-amino acid oxidase (pkDAO) variant(R)-1-Phenylethylamine, n-HexylamineNovel enzymatic synthesis of N-hexyl-1-phenylethan-1-imine. mdpi.com

Environmental Transformation and Mechanistic Fate Studies of Aminohexane

Adsorption, Desorption, and Mobility of Aminohexane in Environmental Matrices

Interaction of this compound with Soil, Sediment, and Mineral Surfaces

The interaction of this compound with soil and sediment is a critical process governing its mobility and bioavailability in the terrestrial and aquatic environments. The sorption behavior of this compound is significantly influenced by its chemical properties and the characteristics of the solid matrix.

Detailed research findings indicate that the sorption of n-hexylamine on soil is a complex process influenced by the compound's state, whether cationic or neutral. Studies have shown that cationic organic amines, such as protonated this compound, exhibit greater sorption to soil compared to their neutral counterparts. This increased sorption is attributed to the electrostatic interactions between the positively charged amine and the negatively charged surfaces of soil components like clay minerals and organic matter. For amines in the same form, sorption tends to increase with hydrophobicity. rsc.org

In a study investigating the sorption of various ionizable organic amines on a specific soil sample, it was observed that the presence of n-hexylamine could enhance the sorption of nonpolar compounds like phenanthrene. This enhancement is explained by the "head-on" adsorption of cationic n-hexylamine to the negatively charged sorbent surface, which in turn provides more hydrophobic sites for the sorption of nonpolar co-solutes. rsc.orgresearchgate.net This suggests that this compound can alter the partitioning behavior of other organic pollutants in the soil environment.

The soil adsorption coefficient (K_d) and the organic carbon-normalized adsorption coefficient (K_oc) are key parameters used to quantify the extent of this interaction. ecetoc.orgecfr.govchemsafetypro.com A high K_d or K_oc value indicates strong adsorption and limited mobility, whereas a low value suggests higher mobility. chemsafetypro.com For hexylamine (B90201), an estimated K_oc value of 147 suggests high mobility in soil. ccsnorway.com However, it is important to note that as a primary amine with a pKa of 10.56, this compound will exist predominantly in its protonated (cationic) form in most environmental soils and waters (typically pH 5-9), which would lead to stronger sorption than predicted by the K_oc of the neutral form alone. researchgate.netccsnorway.com

Table 1: Factors Influencing the Interaction of this compound with Soil and Sediment This table is for illustrative purposes and based on general principles of amine sorption. Specific quantitative data for this compound is limited.

FactorInfluence on this compound SorptionRationale
Soil/Sediment pH HighAt pH values below the pKa of this compound (10.56), it will be protonated to its cationic form (C6H13NH3+), which strongly adsorbs to negatively charged soil and sediment surfaces through cation exchange.
Organic Matter Content Moderate to HighThe hydrophobic alkyl chain of this compound can partition into soil organic matter. The cationic form can also interact with deprotonated functional groups of organic matter.
Clay Content and Type HighClay minerals typically have a net negative charge and a high surface area, providing numerous sites for the electrostatic adsorption of cationic this compound.
Cation Exchange Capacity (CEC) HighSoils and sediments with a higher CEC have a greater capacity to adsorb and retain cationic forms of this compound.

Transport and Distribution Modeling of this compound in Aquatic Systems

Modeling the transport and distribution of chemicals in aquatic systems is essential for predicting their environmental concentrations and potential exposure to aquatic organisms. chemsafetypro.comresearchgate.netresearchgate.net Such models typically integrate the physicochemical properties of the compound with the characteristics of the aquatic environment, such as water flow, depth, and sediment properties. researchgate.netdiva-portal.org

For this compound, its transport and distribution in aquatic systems are governed by its relatively high water solubility and its partitioning behavior between water, sediment, and the atmosphere. solubilityofthings.com Key physicochemical properties that are inputs for these models include:

Water Solubility: this compound has a reported water solubility of 14 g/L at 20°C, which is considered moderately soluble. solubilityofthings.com This suggests it can be readily transported in the water column.

Vapor Pressure: With a vapor pressure of 10.6 hPa at 20°C, this compound has a tendency to volatilize from water surfaces. canada.ca

Henry's Law Constant: The Henry's Law constant for this compound is estimated to be 2.68 x 10⁻⁵ atm-m³/mol, indicating a potential for volatilization from water to the atmosphere. ccsnorway.com

Octanol-Water Partition Coefficient (K_ow): The log K_ow for this compound is 2.06, suggesting a moderate potential for bioaccumulation in aquatic organisms and partitioning to organic matter in sediment. epa.gov

Soil/Sediment Adsorption Coefficient (K_oc): As mentioned previously, the estimated K_oc is 147, which suggests that in the absence of strong electrostatic interactions, it would be mobile. ccsnorway.com However, given its pKa, its actual partitioning to sediment will be highly dependent on the pH of the water body.

Mathematical models for aquatic transport, such as fugacity-based models or advection-dispersion models, can utilize these parameters to simulate the movement of this compound between different compartments (water, sediment, biota, and atmosphere). researchgate.netresearchgate.net However, specific modeling studies focused on the transport and distribution of this compound in aquatic systems are not widely available in the scientific literature. General environmental fate models like the EPA's EPI Suite™ can be used to estimate its environmental distribution. researchgate.net

Table 2: Physicochemical Properties of this compound for Environmental Modeling

PropertyValueImplication for Aquatic Transport and Distribution
Molecular Weight 101.19 g/mol ccsnorway.comInfluences diffusion and transport rates.
Water Solubility 14 g/L at 20°C solubilityofthings.comAllows for significant transport in the dissolved phase in water bodies.
Vapor Pressure 10.6 hPa at 20°C canada.caIndicates a tendency to volatilize from the water surface to the atmosphere.
Henry's Law Constant 2.68 x 10⁻⁵ atm-m³/mol ccsnorway.comConfirms the potential for volatilization from aquatic systems.
log K_ow 2.06 epa.govSuggests moderate partitioning to organic carbon in sediments and potential for bioaccumulation.
pKa 10.56 researchgate.netIndicates that it will be predominantly in its cationic form in most natural waters, leading to strong adsorption to negatively charged sediments.
Estimated K_oc 147 ccsnorway.comSuggests high mobility for the neutral form, but this is less relevant in most aquatic environments due to protonation.

Volatilization and Atmospheric Chemistry of this compound

Once volatilized into the atmosphere, this compound is subject to a range of chemical reactions, primarily with atmospheric oxidants, which determine its atmospheric lifetime and the formation of secondary pollutants.

Reaction of this compound with Atmospheric Oxidants (e.g., OH radicals, Ozone)

The dominant removal process for most volatile organic compounds (VOCs) in the troposphere is reaction with the hydroxyl (OH) radical. acs.orgnih.gov For aliphatic amines like this compound, this reaction proceeds via hydrogen abstraction from either a C-H bond or the N-H bonds of the amino group. acs.orgnilu.com The rate of this reaction is a key parameter in determining the atmospheric lifetime of this compound.

While specific, experimentally determined rate constants for the reaction of this compound with OH radicals are scarce in the literature, estimations and data from similar amines suggest a relatively short atmospheric lifetime. For example, the reaction rate constants for OH radicals with other aliphatic amines are generally high. nih.govnih.gov The atmospheric oxidation of amines is a complex process that can lead to the formation of various products, including aldehydes, amides, and imines. rsc.orgnilu.com

The reaction with ozone (O₃) is another potential atmospheric sink for amines, although it is generally slower than the reaction with OH radicals for saturated amines. nih.govethz.chresearchgate.net The reaction of ozone with primary amines can lead to the formation of nitroalkanes and other oxygenated products. nih.gov Studies on the ozonolysis of other amines have shown that the reaction rates are influenced by the structure of the amine and the reaction conditions. acs.org

Table 3: Estimated Atmospheric Fate Parameters for this compound This table contains estimated values and data from analogous compounds due to the limited availability of specific experimental data for this compound.

Atmospheric ProcessReactantEstimated Rate Constant / FindingImplication
Gas-Phase Oxidation OH radicalRate constants for similar aliphatic amines are high, suggesting a short atmospheric lifetime for this compound. nih.govnih.govRapid removal from the atmosphere, likely on the order of hours to a day.
Gas-Phase Oxidation Ozone (O₃)Reactions of saturated amines with ozone are generally slower than with OH radicals. nih.govethz.chA minor removal pathway compared to OH radical oxidation.
Gas-Phase Oxidation NO₃ radicalReactions with the nitrate (B79036) radical during nighttime can be a significant sink for some amines.May contribute to the nighttime removal of this compound.

Formation of Secondary Aerosols from this compound in the Atmosphere

The atmospheric oxidation of amines can lead to the formation of less volatile products that can partition into the aerosol phase, contributing to the formation of secondary organic aerosol (SOA). rsc.orgd-nb.infokit.educopernicus.org This is a significant environmental process as SOA can affect air quality, climate, and human health.

The oxidation products of this compound, such as aldehydes and amides, can have sufficiently low vapor pressures to condense onto existing aerosol particles or form new particles. rsc.orgnilu.com Furthermore, as a base, this compound can react with acidic species in the atmosphere, such as nitric acid and sulfuric acid, to form aminium salts (e.g., hexylaminium nitrate or sulfate). These salts have much lower vapor pressures than the parent amine and can readily partition to the aerosol phase. copernicus.org

Studies on other primary aliphatic amines have shown that they can contribute significantly to SOA formation, with aerosol yields varying depending on the specific amine and the atmospheric conditions (e.g., NOx levels). kit.educopernicus.org While specific SOA yields for this compound have not been extensively reported, its chemical structure suggests that it has the potential to be a precursor to SOA. The long alkyl chain of this compound could lead to the formation of relatively low-volatility oxidation products.

Table 4: Potential for Secondary Aerosol Formation from this compound This table is based on general principles of amine-related SOA formation, as specific data for this compound is limited.

SOA Formation PathwayDescriptionKey Products
Gas-to-Particle Partitioning of Oxidation Products Oxidation of this compound by OH radicals or other oxidants can form less volatile products that condense to form SOA.Oxygenated compounds such as amides, aldehydes, and nitro-compounds.
Acid-Base Reactions This compound, acting as a base, reacts with atmospheric acids (e.g., nitric acid, sulfuric acid) to form low-volatility aminium salts.Hexylaminium nitrate (C6H13NH3NO3), Hexylaminium sulfate (B86663) ((C6H13NH3)2SO4).

Conclusion

Synthesis of Major Research Advancements and Key Findings on Aminohexane

Research on this compound and its derivatives has yielded significant advancements, highlighting its versatility as a chemical building block. A key finding is its utility in materials science, where it is used to functionalize surfaces to create advanced composite materials with applications in gas capture and as barrier materials. sigmaaldrich.com In polymer chemistry, recent studies have demonstrated its role in novel polymerization techniques, such as an initiator for N-carboxyanhydride ring-opening polymerizations and in amine-thiol-ene conjugation systems for creating functional polymers. fishersci.fisigmaaldrich.comugent.be Furthermore, the development of palladium-catalyzed amination reactions has provided efficient synthetic routes to complex aminophthalazinone derivatives using 1-aminohexane, although yields can be variable compared to other primary amines. nih.gov The synthesis of chiral isomers like (R)-2-Aminohexane continues to be a focus, driven by the demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries. github.com

Broader Impact and Future Outlook of this compound Research Across Scientific Disciplines

The future outlook for this compound research is promising, with potential impacts across multiple scientific fields. In medicinal chemistry, fatty amine derivatives, a class to which this compound belongs, are being explored for their potential as antimicrobial and anticancer agents, as well as for use in advanced drug delivery systems. whamine.com The development of its derivatives, such as 6-aminohexane hydroxamate, has shown potential in inducing neuronal differentiation, suggesting applications in neurobiology and regenerative medicine. mdpi.com As industries increasingly focus on sustainability, the development of "green" and more efficient production methods for this compound and its derivatives will be a key research trend. github.com The market for specific isomers is projected to grow, fueled by increasing R&D investment and the expanding need for specialty chemicals in pharmaceuticals, coatings, and electronics. github.comdatainsightsmarket.comsharefair.com Continued exploration of its reactivity and incorporation into novel molecular frameworks will likely lead to the discovery of new materials and bioactive compounds.

Table of Mentioned Compounds

Q & A

Q. What are the established protocols for synthesizing high-purity Aminohexane in laboratory settings?

  • Methodological Answer : this compound synthesis typically involves nucleophilic substitution of hexyl halides with ammonia under controlled reflux conditions. Key steps include:

Purification : Use fractional distillation to isolate this compound from byproducts.

Characterization : Validate purity via GC-MS (Gas Chromatography-Mass Spectrometry) and 1^1H NMR (nuclear magnetic resonance) to confirm absence of alkyl halide residues .

高中英语 必修一 单词讲解 词根词缀拓展 新人教版 课本同步词汇 情景背单词合集(例句+配图)(2019版教材)
15:38:49
  • Critical Parameter : Maintain anhydrous conditions to prevent hydrolysis of intermediates.

Q. How can spectroscopic techniques differentiate this compound from structural analogs like Aminopentane?

  • Methodological Answer :
  • FT-IR Analysis : this compound exhibits a distinct N-H stretching band at ~3350 cm1^{-1} and C-N stretching at 1250-1020 cm1^{-1}. Compare with reference spectra to rule out shorter-chain analogs.
  • Mass Spectrometry : Use fragmentation patterns; this compound (MW 101.19 g/mol) shows a base peak at m/z 44 (CH2_2NH2+_2^+), unlike Aminopentane (MW 87.16 g/mol) .
    【10个免费文献下载网站】完胜知网的论文神器|论文狗必备|科研写作小帮手|科研必备工具|毕业论文写作工具
    05:45

Q. What solvent systems optimize this compound’s stability during kinetic studies?

  • Methodological Answer :
  • Polar Aprotic Solvents : Dimethyl sulfoxide (DMSO) or acetonitrile minimize proton exchange, preserving amine reactivity.
  • Temperature Control : Conduct trials at 25°C ± 0.5°C to avoid thermal degradation. Monitor pH (6-8) to prevent deprotonation .
    Day1 - 29 维克多英语带你一个月刷完词汇书
    37:13:22

Advanced Research Questions

Q. How do computational models predict this compound’s reactivity in catalytic systems?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA software to model transition states in reactions (e.g., alkylation). Focus on Fukui indices to identify nucleophilic sites.
  • MD Simulations : Simulate solvent interactions using CHARMM force fields to assess steric effects of the hexyl chain .
    数学研究员为数不多的物质积累 | 一场别出心裁的数学书籍测评
    17:22

Q. What statistical approaches resolve contradictions in this compound’s thermodynamic data across studies?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from ≥5 independent studies. Apply ANOVA to identify outliers.
  • Replicated Analysis : Validate enthalpy values (ΔH) via calorimetry in triplicate, as per Mendelian randomization protocols .
    正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!
    2:56:25

Q. How can machine learning enhance the design of this compound-derived catalysts?

  • Methodological Answer :
  • Feature Engineering : Train models on descriptors like Hammett constants, steric bulk, and HOMO-LUMO gaps.
  • Validation : Cross-check predictions with experimental TOF (turnover frequency) data. Use platforms like ResearchGate to crowdsource validation datasets .

Data Analysis & Validation

Q. What are best practices for validating this compound’s bioactivity in pharmacological assays?

  • Methodological Answer :
  • Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate IC50_{50}.
  • Blind Testing : Implement double-blind protocols to minimize bias. Replicate results across ≥3 cell lines .
    【论文必备工具】让导师对你刮目相看的SCI论文写作神器
    04:53

Q. How to address discrepancies in this compound’s solubility data across solvents?

  • Methodological Answer :
  • Systematic Solvent Screening : Test solubility in 10+ solvents (e.g., ethanol, hexane) at 20°C.
  • Hansen Solubility Parameters : Compare experimental data with HSPiP software predictions to identify outliers .
    彻底根治网卡网慢!极限优化你的网速!
    11:28

Academic Collaboration & Dissemination

Q. Which platforms facilitate collaborative research on this compound’s applications?

  • Methodological Answer :
  • ResearchGate : Share synthetic protocols and troubleshoot characterization challenges via community feedback.
  • Academic Freeze Bank : Archive raw NMR/GC-MS datasets for peer validation .

Q. How to structure a publication on this compound’s novel derivatives for high-impact journals?

  • Methodological Answer :
  • Abstract Design : Highlight methodological rigor (e.g., "DFT-guided synthesis of this compound-Pd complexes").
  • Data Visualization : Use OriginLab for 3D reaction coordinate plots. Reference tools like EndNote for citation management .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.